4-Carbethoxyhexafluorobutyryl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXGDHRDQKNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171484 | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18381-53-8 | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hexafluoroglutaryl chloride 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carbethoxyhexafluorobutyryl chloride, also known by its IUPAC name ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, is a fluorinated organic compound of significant interest in analytical chemistry and as a building block in medicinal chemistry. Its unique structure, featuring a reactive acyl chloride, a stable ethyl ester, and a perfluorinated carbon chain, imparts valuable properties for chemical derivatization and the synthesis of novel molecules.
The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] As a fluorinated building block, this compound offers a versatile platform for introducing a hexafluorinated moiety into a target molecule, potentially improving its pharmacokinetic and pharmacodynamic profile.[4][5]
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis route, predicted spectroscopic data, and detailed experimental protocols for the application of this compound, with a focus on its utility in analytical and pharmaceutical research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClF₆O₃ | [6] |
| Molecular Weight | 286.56 g/mol | [6] |
| CAS Number | 18381-53-8 | [6] |
| Appearance | Colorless liquid | |
| Boiling Point | 158-160 °C | |
| Density | 1.47 g/cm³ | |
| Refractive Index | 1.359 | |
| Synonyms | Ethyl hexafluoroglutaryl chloride, 4-Carboethoxyhexafluorobutyryl chloride | [6] |
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of Monoethyl Hexafluoroglutarate
This protocol is adapted from general methods for the monoesterification of cyclic anhydrides.[7][8]
-
To a stirred solution of hexafluoroglutaric anhydride (1.0 eq) in anhydrous diethyl ether at 0 °C, add anhydrous ethanol (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure to yield the crude monoethyl hexafluoroglutarate.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethyl hexafluoroglutarate (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on the known structure of this compound and typical values for similar functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals only for the ethyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, influenced by the strong electron-withdrawing effects of the fluorine and oxygen atoms.
| Chemical Shift (ppm) | Assignment |
| ~168 | C =O (acyl chloride) |
| ~160 | C =O (ester) |
| ~110-120 (multiplet) | -C F₂-C F₂-C F₂- |
| ~64 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is predicted to show three distinct signals for the three non-equivalent difluoro methylene groups.
| Chemical Shift (ppm, relative to CFCl₃) | Assignment |
| ~ -115 to -125 | -CF₂-C(=O)Cl |
| ~ -120 to -130 | -CF₂-CF₂-CF₂- |
| ~ -110 to -120 | -CF₂-C(=O)OEt |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1810 | Strong | C=O stretch (acyl chloride) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1100-1300 | Strong | C-F stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to undergo fragmentation at the acyl chloride and ester functionalities.
| m/z | Possible Fragment |
| 286/288 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |
| 251 | [M - Cl]⁺ |
| 241 | [M - OEt]⁺ |
| 213 | [M - CO₂Et]⁺ |
| 69 | [CF₃]⁺ |
| 45 | [OEt]⁺ |
| 29 | [CH₂CH₃]⁺ |
Applications in Research and Development
Derivatizing Agent for GC-MS Analysis
This compound is primarily utilized as a derivatizing agent to improve the gas chromatographic properties and mass spectrometric detection of polar analytes containing primary and secondary amine or hydroxyl groups.[9] The derivatization process increases the volatility and thermal stability of the analytes while introducing a fluorinated tag that can enhance ionization efficiency and produce characteristic mass spectral fragments.
Caption: General workflow for derivatization using this compound.
This is a general protocol adapted from procedures for the derivatization of amphetamines.[9]
-
Sample Preparation: Evaporate a known amount of the amine-containing sample to dryness under a gentle stream of nitrogen in a reaction vial.
-
Reconstitution: Add 100 µL of an aprotic solvent (e.g., acetonitrile or ethyl acetate) to dissolve the residue.
-
Derivatization: Add 50 µL of this compound and 10 µL of a catalyst such as pyridine.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Quenching: Cool the vial to room temperature. The reaction can be quenched by the addition of a small amount of an alcohol (e.g., methanol) to react with the excess acyl chloride.
-
Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS system.
Role in Drug Development
The presence of the hexafluorinated chain makes this compound an attractive building block for medicinal chemistry. The introduction of perfluorinated segments into drug candidates can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1][5]
-
Enhanced Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can influence drug-receptor interactions and solubility.[3]
By reacting this compound with various nucleophiles, medicinal chemists can synthesize a diverse range of novel compounds with potentially improved therapeutic properties.
Conclusion
This compound is a valuable reagent with dual utility in analytical chemistry and drug discovery. Its primary role as a derivatizing agent for GC-MS analysis is well-established, enabling the sensitive detection of polar analytes. Furthermore, its structure as a fluorinated building block presents significant opportunities for the synthesis of novel pharmaceutical compounds with enhanced properties. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this versatile molecule in their scientific endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H5ClF6O3 | CID 161251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 8. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Structure Elucidation of 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the methodologies and analytical data pertinent to the structural elucidation of 4-Carbethoxyhexafluorobutyryl chloride. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive approach based on established spectroscopic principles and data from analogous molecules. It includes a plausible synthetic route, predicted spectroscopic data (NMR, IR, and Mass Spectrometry) organized for clarity, and detailed experimental protocols. This guide serves as a robust framework for researchers encountering this or structurally similar fluorinated compounds in their work.
Introduction
This compound, with the chemical formula C₇H₅ClF₆O₃ and IUPAC name ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, is a derivatizing agent utilized in analytical chemistry, particularly in gas chromatography (GC) applications.[1] Its highly fluorinated backbone enhances the volatility and thermal stability of analytes, making it a valuable tool in the detection of various compounds. The precise structural confirmation of such reagents is paramount for ensuring the accuracy and reliability of these analytical methods. This guide details the necessary steps for its complete structure elucidation.
Proposed Synthesis
A plausible synthetic route for this compound involves the partial esterification of hexafluoroglutaric acid followed by chlorination.
Reaction Scheme:
Hexafluoroglutaric acid is first reacted with ethanol to form the monoethyl ester. Subsequently, the remaining carboxylic acid group is converted to an acyl chloride using a chlorinating agent like thionyl chloride.
Experimental Protocol:
Step 1: Monoesterification of Hexafluoroglutaric Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of hexafluoroglutaric acid in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove unreacted diacid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude monoethyl ester of hexafluoroglutaric acid.
Step 2: Chlorination
-
In a fume hood, combine the crude monoethyl ester from Step 1 with an excess of thionyl chloride in a flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under vacuum.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound.
NMR Spectroscopy
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~4.4 | Quartet (q) | J ≈ 7.1 | -O-CH ₂-CH₃ |
| ¹H | ~1.4 | Triplet (t) | J ≈ 7.1 | -O-CH₂-CH ₃ |
| ¹³C | ~165 | Singlet (s) | - | C =O (acid chloride) |
| ¹³C | ~160 | Singlet (s) | - | C =O (ester) |
| ¹³C | ~105-120 (complex) | Multiplet | - | -C F₂-C F₂-C F₂- |
| ¹³C | ~63 | Singlet (s) | - | -O-C H₂-CH₃ |
| ¹³C | ~14 | Singlet (s) | - | -O-CH₂-C H₃ |
| ¹⁹F | -110 to -125 | Multiplet | - | -CF ₂- |
| ¹⁹F | -110 to -125 | Multiplet | - | -CF ₂- |
| ¹⁹F | -110 to -125 | Multiplet | - | -CF ₂- |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1810 | Strong | C=O stretch (acid chloride) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1300-1000 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 286/288 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 251 | [M - Cl]⁺ |
| 241 | [M - OEt]⁺ |
| 213 | [M - COCl]⁺ |
| 69 | [CF₃]⁺ |
Structure Elucidation Workflow
The logical flow for the structure elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthetic pathway and a comprehensive analysis of predicted spectroscopic data. The ethyl ester and acyl chloride functionalities, along with the hexafluorinated carbon chain, present unique and identifiable signatures in NMR, IR, and mass spectra. This guide provides a detailed framework for researchers to confirm the structure of this important derivatizing agent, ensuring its proper application in scientific research and development.
References
An In-depth Technical Guide to 4-Carbethoxyhexafluorobutyryl chloride (CAS: 18381-53-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Carbethoxyhexafluorobutyryl chloride, with the CAS number 18381-53-8, is a fluorinated organic compound of significant interest in analytical chemistry and pharmaceutical sciences. Its unique structure, combining a reactive acyl chloride, a stable hexafluorinated carbon chain, and an ethyl ester group, makes it a valuable reagent for chemical derivatization and a potential building block in the synthesis of complex molecules. The presence of fluorine atoms can enhance the volatility and chromatographic properties of its derivatives, making it particularly useful for gas chromatography-mass spectrometry (GC-MS) applications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and key applications, with a focus on its role in drug development and analysis.
Physicochemical Properties
This compound is a colorless liquid with a range of distinctive physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18381-53-8 | [1] |
| Molecular Formula | C₇H₅ClF₆O₃ | [1] |
| Molecular Weight | 286.55 g/mol | [1] |
| IUPAC Name | ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | [1] |
| Synonyms | Ethyl hexafluoroglutaryl chloride, 4-CB, Hexafluoroglutaric acid monoethyl ester chloride | [2][3] |
| Boiling Point | 159 °C | |
| Density | 1.47 g/cm³ | |
| Refractive Index | 1.359 | |
| Purity | ≥97% | [4] |
Synthesis and Reactivity
Synthesis
A plausible synthetic pathway is illustrated in the diagram below.
Caption: General synthesis pathway for this compound.
Reactivity
The reactivity of this compound is dominated by the acyl chloride functional group. This group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.
Common reactions include:
-
Acylation of amines: It reacts with primary and secondary amines to form stable amides. This reaction is fundamental to its use as a derivatizing agent.
-
Esterification: It reacts with alcohols to form esters.
-
Hydrolysis: It reacts with water to hydrolyze back to the corresponding carboxylic acid. Therefore, it should be handled under anhydrous conditions.
The general mechanism for the acylation of a primary amine is depicted below.
Caption: General mechanism for the acylation of a primary amine.
Applications in Drug Development and Analysis
The incorporation of fluorine into pharmaceutical compounds is a widely used strategy to enhance metabolic stability, bioavailability, and binding affinity.[5] While specific drugs synthesized directly from this compound are not prominently documented, its role as a fluorinated building block is of high potential in the synthesis of novel fluorinated heterocycles and other complex molecules for drug discovery.[6][7][8]
A significant and well-documented application is its use as a derivatizing agent for the quantitative analysis of drugs, particularly amphetamines, in biological fluids by GC-MS.[9][10]
Experimental Protocol: Derivatization of Amphetamine and Methamphetamine for GC-MS Analysis
This protocol is adapted from the method described for the quantitation of methamphetamine and amphetamine in urine.[9]
Objective: To derivatize amphetamine and methamphetamine with this compound to form their respective 4-carbethoxyhexafluorobutyramides, which are more volatile and have characteristic mass fragmentation patterns for GC-MS analysis.
Materials:
-
This compound
-
Urine sample containing amphetamine and/or methamphetamine
-
Internal standards (e.g., amphetamine-d6, methamphetamine-d9)
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Anhydrous ethanol
-
GC-MS system
Workflow:
Caption: Workflow for amphetamine derivatization using this compound.
Procedure:
-
Sample Preparation: To a specified volume of the urine sample, add the deuterated internal standards for amphetamine and methamphetamine.
-
Extraction: Perform a liquid-liquid extraction to isolate the amines from the biological matrix. This is typically followed by a back extraction to further purify the analytes.
-
Acylation: The purified amine extract is acylated by adding this compound. The reaction is allowed to proceed to completion, converting the primary and secondary amines to their corresponding amide derivatives.
-
Quenching: Excess derivatizing reagent is quenched by the addition of anhydrous ethanol, which converts it to a diethyl ester.
-
GC-MS Analysis: The resulting solution containing the derivatized analytes is injected into the GC-MS system.
Expected Results:
The derivatized amphetamine and methamphetamine will have characteristic retention times and mass fragmentation patterns. The monitored positive ions are:
-
Amphetamine derivative: m/z 248, 266, 294
-
Amphetamine-d6 derivative: m/z 270, 298
-
Methamphetamine derivative: m/z 262, 280, 308
-
Methamphetamine-d9 derivative: m/z 287, 315[9]
This derivatization strategy offers high sensitivity and specificity, eliminating potential interferences from other structurally similar compounds.[10]
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, based on its structure, the following characteristic signals would be expected:
Expected Spectroscopic Features:
| Spectroscopy | Expected Features |
| ¹H NMR | - A quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃). |
| ¹³C NMR | - Signals for the carbonyl carbons of the acyl chloride and the ester. - Signals for the carbons in the ethyl group. - Signals for the fluorinated carbons, showing coupling with fluorine. |
| ¹⁹F NMR | - Complex multiplets due to fluorine-fluorine coupling along the perfluorinated chain. |
| FT-IR | - Strong absorption bands for the C=O stretching of the acyl chloride (typically around 1800 cm⁻¹) and the ester (around 1740 cm⁻¹). - C-F stretching absorptions. |
| Mass Spec. | - A molecular ion peak. - Characteristic fragmentation patterns including the loss of Cl, the ethoxy group, and fragments of the perfluorinated chain. |
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
It is corrosive and can cause skin and eye burns upon contact.
-
It is harmful if swallowed or inhaled.
-
It reacts with water and moisture, releasing hydrochloric acid. Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a specialized fluorinated reagent with demonstrated utility in analytical chemistry, particularly for the derivatization of amines for GC-MS analysis. Its potential as a building block in the synthesis of fluorinated pharmaceuticals and agrochemicals remains an area for further exploration. The combination of a reactive acyl chloride and a fluorinated backbone provides a unique set of properties that can be exploited in various synthetic and analytical applications. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the importance of reagents like this compound is likely to increase.
References
- 1. Name: Pentanoic acid,5-chloro-2,2,3,3,4,4-hexafluoro-5-oxo-, ethyl ester CAS 18381-53-8 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. rsc.org [rsc.org]
A Technical Guide to 4-Carbethoxyhexafluorobutyryl Chloride: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carbethoxyhexafluorobutyryl chloride, a halogenated ester, is a crucial reagent in analytical chemistry, particularly in the derivatization of primary and secondary amines for gas chromatography-mass spectrometry (GC-MS) analysis. Its unique structure, featuring a reactive acid chloride group and a fluorinated carbon chain, imparts desirable characteristics to its derivatives, such as enhanced volatility, thermal stability, and the generation of specific mass spectral fragmentation patterns. This technical guide provides an in-depth overview of its synonyms, chemical and physical properties, and a detailed experimental protocol for its application in the analysis of amphetamines.
Synonyms and Identifiers
This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms and key identifiers is provided below to aid in its recognition and sourcing.
| Identifier Type | Value |
| Primary Name | This compound |
| CAS Number | 18381-53-8[1][2] |
| Synonyms | Ethyl hexafluoroglutaryl chloride[1][2] |
| Hexafluoroglutaric acid monoethyl ester chloride[2] | |
| 4-Carboethoxyhexafluorobutyrylchloride | |
| 4-CB | |
| Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate[3] | |
| Molecular Formula | C7H5ClF6O3[1] |
| Molecular Weight | 286.56 g/mol [1] |
| InChI Key | OLRXGDHRDQKNGW-UHFFFAOYSA-N[3] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 161-163 °C | [1] |
| Density | 1.470 g/cm³ | [1] |
| Refractive Index (n_D^20) | 1.3590 | [1] |
| Flash Point | 158-160 °C | [4] |
| Solubility | Miscible with water | [5] |
| Purity | Typically ≥ 97% (for GC derivatization) | [2] |
Applications in Derivatization for GC-MS Analysis
This compound is primarily utilized as a derivatizing agent to improve the gas chromatographic analysis of compounds containing primary and secondary amine functional groups. The process of derivatization chemically modifies the analyte to enhance its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.
This reagent is particularly valuable in forensic toxicology for the detection and quantification of amphetamine and methamphetamine in biological samples. The resulting 4-carbethoxyhexafluorobutyramide derivatives are stable and produce a characteristic high mass fragmentation pattern in MS, which aids in their identification and quantification, minimizing interferences from other substances.
Experimental Protocol: Derivatization of Amphetamines in Urine for GC-MS Analysis
The following is a detailed methodology for the derivatization of amphetamine and methamphetamine in urine samples using this compound, adapted from established analytical procedures.
1. Sample Preparation: Liquid-Liquid Extraction
-
To a 5 mL urine sample, add an appropriate deuterated internal standard for both amphetamine and methamphetamine.
-
Adjust the pH of the urine sample to >9.5 with a suitable buffer.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of chlorobutane and isopropanol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
2. Back Extraction
-
Add dilute acid (e.g., 0.1 N H2SO4) to the organic extract.
-
Vortex and centrifuge. The amphetamines will move into the aqueous layer.
-
Discard the organic layer.
-
Wash the aqueous layer with an organic solvent and discard the solvent.
3. Derivatization
-
Make the aqueous extract basic (pH > 9.5) and re-extract the amphetamines into an organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
To the dry residue, add a solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to allow for complete derivatization.
-
Evaporate the solvent and excess reagent to dryness.
-
Reconstitute the derivatized sample in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: Use a suitable capillary column, such as a 5% phenylmethylpolysiloxane column.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: An initial temperature of around 100°C, ramped to a final temperature of approximately 280°C.
-
Mass Spectrometry: Operate in the electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) for quantification, focusing on the characteristic high-mass fragments of the derivatized amphetamines.
Logical Workflow for Amphetamine Derivatization
The following diagram illustrates the key stages of the experimental workflow for the derivatization of amphetamines using this compound.
Caption: Workflow for Amphetamine Derivatization with 4-CB.
Conclusion
This compound is a highly effective derivatizing agent for the GC-MS analysis of primary and secondary amines, offering significant advantages in terms of derivative stability and mass spectral characteristics. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and scientists in the fields of analytical chemistry and drug development, enabling the accurate and reliable quantification of amphetamines and other similar compounds in complex biological matrices. Proper handling and adherence to safety protocols are essential when working with this corrosive and moisture-sensitive reagent.
References
- 1. 18381-53-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. CAS 18381-53-8 | 2123-7-07 | MDL MFCD00054671 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. Cas 18381-53-8,ETHYL HEXAFLUOROGLUTARYL CHLORIDE | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
A Comprehensive Technical Guide to Fluorinated Acyl Chlorides for Researchers and Drug Development Professionals
Introduction: Fluorinated acyl chlorides are a versatile class of organic compounds that have garnered significant interest across various scientific disciplines, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. The introduction of fluorine atoms into acyl chloride molecules imparts unique physicochemical properties, including enhanced thermal stability, increased reactivity, and altered electronic effects. These characteristics make them invaluable reagents and building blocks for the synthesis of a wide array of functionalized molecules, from life-saving pharmaceuticals to high-performance polymers. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated acyl chlorides, with a focus on providing practical experimental details and comparative data for researchers, scientists, and professionals in drug development.
Synthesis of Fluorinated Acyl Chlorides
The preparation of fluorinated acyl chlorides can be achieved through several synthetic routes, primarily involving the introduction of fluorine into a carboxylic acid derivative or the conversion of a pre-fluorinated carboxylic acid into its corresponding acyl chloride. Key methodologies include deoxyfluorination of carboxylic acids, halide exchange from non-fluorinated acyl chlorides, and specialized methods for perfluorinated compounds.
Deoxyfluorination of Carboxylic Acids
A prevalent method for synthesizing acyl fluorides, which are closely related to and can be precursors for acyl chlorides, is the deoxyfluorination of carboxylic acids. Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives are effective for this transformation.
A common workflow for the synthesis of acyl fluorides from carboxylic acids using a deoxyfluorinating agent is depicted below.
Halide Exchange from Acyl Chlorides
The conversion of a standard acyl chloride to a fluorinated acyl chloride can be accomplished through a halide exchange reaction. This typically involves treating the acyl chloride with a source of fluoride, such as an alkali metal fluoride.
Key Fluorinated Acyl Chlorides: Synthesis and Properties
This section details the synthesis and physicochemical properties of several important fluorinated acyl chlorides.
Benzoyl Fluoride
Benzoyl fluoride is a fundamental aromatic acyl fluoride used in various organic transformations.
Synthesis of Benzoyl Fluoride:
One common laboratory preparation involves the reaction of benzoic acid with diethylaminosulfur trifluoride (DAST)[1][2].
Experimental Protocol:
To a stirred solution of benzoic acid (2.44 g, 0.02 mole) in 20 ml of methylene chloride cooled to 0°C, diethylaminosulfur trifluoride (2.5 ml, 0.02 mole) is slowly added[1][2]. Powdered sodium fluoride (1 g) is then added to remove the generated hydrogen fluoride[1][2]. The reaction mixture is filtered, and the filtrate is distilled to yield benzoyl fluoride as a colorless liquid[1][2]. The reported yield is 80%[1][2].
Another established method is the reaction of benzoyl chloride with anhydrous hydrogen fluoride[3].
Experimental Protocol:
Benzoyl chloride (281 g, 2.0 moles) is placed in a reaction vessel, and hydrogen fluoride gas is introduced over approximately 1 hour[3]. After the addition is complete, the mixture is warmed to 30–40°C for 1 hour[3]. The reaction mixture is then washed with ice water containing boric acid[3]. The organic layer is separated, dried with anhydrous sodium fluoride and sodium sulfate, and then distilled[3]. The yield of benzoyl fluoride is reported to be between 187–200 g[3].
Physicochemical Properties of Benzoyl Fluoride:
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO | [4] |
| Molar Mass | 124.11 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Density | 1.14 g/cm³ | [4] |
| Melting Point | -28 °C | [4] |
| Boiling Point | 160 °C | [4] |
Spectroscopic Data for Benzoyl Fluoride:
| Spectroscopy | Data |
| ¹⁹F NMR | Available, full spectrum requires account access. |
Fluoroacetyl Chloride
Fluoroacetyl chloride is a reactive acyl chloride valuable for introducing the fluoroacetyl group into organic molecules[5][6].
Synthesis of Fluoroacetyl Chloride:
A historical synthesis involves the reaction of sodium fluoroacetate with phosphorus pentachloride[5][6].
Physicochemical Properties of Fluoroacetyl Chloride:
| Property | Value | Reference |
| Molecular Formula | C₂H₂ClFO | [5][6] |
| Molar Mass | 96.49 g/mol | [5][7] |
| Boiling Point | 70-71 °C at 755 mmHg | [5][6] |
Trifluoroacetyl Chloride
Trifluoroacetyl chloride is a gaseous acyl chloride used in the synthesis of trifluoroacetylated compounds.
Synthesis of Trifluoroacetyl Chloride:
One industrial method involves the catalytic chlorination of trifluoroacetaldehyde[8]. It can also be produced by the oxidation of halothane[8].
Physicochemical Properties of Trifluoroacetyl Chloride:
| Property | Value | Reference |
| Molecular Formula | C₂ClF₃O | [9] |
| Molar Mass | 132.47 g/mol | [9] |
| Melting Point | -146 °C | [8] |
| Boiling Point | -27 °C | [8] |
| Vapor Density | 4.6 times that of air | [8] |
Spectroscopic Data for Trifluoroacetyl Chloride:
| Spectroscopy | Data |
| ¹³C NMR | Available through various databases. |
Perfluorobutyryl Chloride
Perfluorobutyryl chloride is a liquid acyl chloride used in the preparation of various perfluorinated compounds.
Physicochemical Properties of Perfluorobutyryl Chloride:
| Property | Value | Reference |
| Molecular Formula | C₄ClF₇O | [10][11] |
| Molar Mass | 232.48 g/mol | [11] |
| Appearance | Clear colorless to light yellow liquid | [11] |
| Density | 1.556 g/mL at 25 °C | [10] |
| Boiling Point | 38-39 °C | [11] |
| Refractive Index | n20/D 1.3 | [10] |
Perfluorooctanoyl Chloride
Perfluorooctanoyl chloride is a key intermediate in the synthesis of fluorinated surfactants and polymers due to its long perfluorinated chain[12][13].
Physicochemical Properties of Perfluorooctanoyl Chloride:
| Property | Value | Reference |
| Molecular Formula | C₈ClF₁₅O | [13][14] |
| Molar Mass | 432.51 g/mol | [14] |
| Boiling Point | 130 °C | [10] |
| Melting Point | 74-75 °C | [10] |
Spectroscopic Data for Perfluorooctanoyl Chloride:
| Spectroscopy | Data |
| Mass Spectrum (EI) | Available through NIST WebBook. |
Difluoroacetyl Chloride
Difluoroacetyl chloride is another important building block for introducing difluoroacetyl moieties.
Physicochemical Properties of Difluoroacetyl Chloride:
| Property | Value | Reference |
| Molecular Formula | C₂HClF₂O | [9] |
| Molar Mass | 114.48 g/mol | |
| Boiling Point | 24 °C at 760 mmHg | [9] |
| Density | 1.407 g/cm³ | [9] |
| Refractive Index | 1.327 | [9] |
Hexafluoroglutaryl Chloride
Hexafluoroglutaryl chloride is a difunctional acyl chloride used in the synthesis of fluorinated polymers.
Physicochemical Properties of Hexafluoroglutaryl Chloride:
| Property | Value | Reference |
| Molecular Formula | C₅Cl₂F₆O₂ | [15] |
| Molar Mass | 276.95 g/mol | [15] |
| Boiling Point | 111 °C | [13] |
Reactivity of Fluorinated Acyl Chlorides
Fluorinated acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution reactions. Their reactivity is often enhanced compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge on the carbonyl carbon.
A general mechanism for the reaction of an acyl chloride with an amine, a common nucleophile, is the nucleophilic addition-elimination mechanism.
The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to form the stable amide product[14][16][17][18].
Applications in Drug Development and Materials Science
The unique properties of fluorinated acyl chlorides make them highly valuable in several areas of research and development.
Pharmaceutical Applications:
The incorporation of fluorine into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. Fluorinated acyl chlorides serve as key building blocks for introducing fluorine-containing moieties into complex pharmaceutical intermediates.
Polymer Chemistry:
Fluorinated acyl chlorides, particularly di- and poly-functional ones, are important monomers for the synthesis of high-performance fluorinated polymers. These polymers often exhibit exceptional thermal stability, chemical resistance, and unique surface properties, making them suitable for demanding applications in aerospace, electronics, and biomedical devices. For example, they are used in the synthesis of fluorinated polyesters and polyamides.
A simplified workflow for the synthesis of a fluorinated polyester via polycondensation is shown below.
Conclusion
Fluorinated acyl chlorides are a powerful and versatile class of reagents with significant applications in both academic and industrial research. Their unique reactivity and the desirable properties they impart to target molecules ensure their continued importance in the development of new pharmaceuticals, advanced materials, and other functional organic compounds. This guide provides a foundational understanding of their synthesis, properties, and reactivity, offering a valuable resource for scientists and researchers working in these dynamic fields.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Benzoyl fluoride | C7H5FO | CID 67999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. DIFLUOROACETYL FLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Fluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 7. graphviz.org [graphviz.org]
- 8. Perfluorooctanoyl chloride [webbook.nist.gov]
- 9. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. synquestlabs.com [synquestlabs.com]
- 14. savemyexams.com [savemyexams.com]
- 15. Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | C5Cl2F6O2 | CID 69621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
An In-depth Technical Guide to 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carbethoxyhexafluorobutyryl chloride, also known by its IUPAC name ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, is a fluorinated bifunctional chemical reagent. It incorporates both a reactive acyl chloride and an ethyl ester functionality, making it a valuable tool in organic synthesis. The presence of a hexafluorinated carbon chain significantly influences its chemical properties, enhancing the electrophilicity of the acyl chloride and conferring unique properties to its derivatives. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its utility in analytical and synthetic chemistry.
Chemical and Physical Properties
This compound is a clear, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 18381-53-8 | [1][2] |
| Molecular Formula | C₇H₅ClF₆O₃ | [3] |
| Molecular Weight | 286.56 g/mol | [3] |
| Boiling Point | 159-160 °C | [4] |
| Density | 1.47 g/cm³ | [4] |
| Refractive Index | 1.359 | [4] |
| Purity (Typical) | ≥97% | [2] |
| Synonyms | Ethyl hexafluoroglutaryl chloride, 4-CB | [2] |
Synthesis
Proposed Experimental Protocol: Synthesis from Mono-ethyl Hexafluoroglutarate
This protocol is based on the established synthesis of hexafluoroglutaryl chloride from hexafluoroglutaric acid.
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis of 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 4-carbethoxyhexafluorobutyryl chloride, a valuable reagent in organic synthesis and derivatization processes. The synthesis is presented as a two-step process, commencing with the formation of the monoester, hexafluoroglutaric acid monoethyl ester, followed by its conversion to the target acid chloride. An alternative initial step is also discussed.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the compounds involved in the synthesis is provided below for easy reference.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Diethyl hexafluoroglutarate | Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | 424-40-8 | C₉H₁₀F₆O₄ | 296.16 |
| Hexafluoroglutaric Anhydride | 4,4,5,5,6,6-Hexafluoro-dihydro-2H-pyran-2,6-dione | 376-68-1 | C₅F₆O₃ | 222.04 |
| Hexafluoroglutaric acid monoethyl ester | 5-ethoxy-5-oxo-2,2,3,3,4,4-hexafluoropentanoic acid | Not available | C₇H₆F₆O₄ | 272.11 |
| This compound | Ethyl 5-chloro-5-oxo-2,2,3,3,4,4-hexafluoropentanoate | 18381-53-8 | C₇H₅ClF₆O₃ | 286.55 |
Synthesis Pathway Overview
The primary proposed synthesis of this compound is a two-step process. The initial step focuses on the preparation of hexafluoroglutaric acid monoethyl ester, which can be achieved through two primary methods. This monoester is then converted to the final product.
A Comprehensive Technical Guide to Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks are instrumental in enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates. This guide provides an in-depth technical overview of a key fluorinated building block: 4-Carbethoxyhexafluorobutyryl chloride, systematically named Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate. We will delve into its precise nomenclature, explore a robust synthetic pathway, detail its chemical reactivity, and discuss its applications, particularly as a derivatizing agent. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and actionable protocols.
Table of Contents
-
IUPAC Nomenclature and Structural Elucidation
-
Synthesis and Purification
-
Physicochemical and Spectroscopic Characterization
-
Chemical Reactivity and Mechanistic Insights
-
Applications in Research and Development
-
Safety and Handling
-
References
IUPAC Nomenclature and Structural Elucidation
The compound commonly known by its trivial name, this compound, presents a fascinating case for the application of systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A thorough analysis of its structure, which contains both an ester and an acyl chloride functional group, is essential for its correct identification.
According to IUPAC guidelines, the priority of functional groups for naming purposes is a critical first step. Carboxylic acid derivatives are prioritized, and within this class, esters are given higher priority than acyl halides.[1][2][3]
Structure:
Systematic Naming Process:
-
Principal Functional Group: The ester group (-COOCH2CH3) has higher priority than the acyl chloride group (-COCl).[1][4] Therefore, the molecule is named as an ester.
-
Parent Chain: The longest carbon chain containing the principal functional group is a pentanoate chain. The numbering begins from the carbon of the ester group that is attached to the oxygen, but for naming the substituents, the carbonyl carbon of the ester is position 1. However, in this case, the chain is numbered starting from the carbon adjacent to the ester carbonyl, moving towards the acyl chloride. This leads to a pentanoyl chain.
-
Numbering: The carbon of the acyl chloride group is position 5.
-
Substituents:
-
An ethyl group is attached to the ester oxygen.
-
A chloro group and an oxo group are at position 5.
-
Six fluoro groups are located at positions 2, 2, 3, 3, 4, and 4.
-
-
Final IUPAC Name: Combining these elements, the systematic IUPAC name is ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate .[5][6]
Synonyms and Identifiers:
Synthesis and Purification
A practical and efficient synthesis of ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate can be envisioned through a two-step process starting from hexafluoroglutaric acid or its anhydride. This approach ensures the selective formation of the monoester followed by conversion to the acyl chloride.
Step 1: Monoesterification of Hexafluoroglutaric Anhydride
The synthesis commences with the ring-opening of hexafluoroglutaric anhydride with ethanol. This reaction is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride.[6][11] This method is generally preferred for producing monoesters of dicarboxylic acids as it avoids the formation of diester byproducts that can occur when starting from the diacid.[12]
Reaction:
Hexafluoroglutaric anhydride + Ethanol → Hexafluoroglutaric acid monoethyl ester
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexafluoroglutaric anhydride (1.0 eq).
-
Add anhydrous ethanol (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine to remove the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hexafluoroglutaric acid monoethyl ester.
Step 2: Conversion to Acyl Chloride
The resulting carboxylic acid is then converted to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[8][13]
Reaction:
Hexafluoroglutaric acid monoethyl ester + Thionyl chloride → Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate
Experimental Protocol:
-
In a fume hood, charge a flame-dried round-bottom flask with the crude hexafluoroglutaric acid monoethyl ester (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 eq) to the flask at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. The evolution of gases (SO₂ and HCl) will be observed.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Purify the resulting crude ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate by fractional distillation under reduced pressure.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties:
| Property | Value |
| Appearance | Clear, colorless liquid |
| Boiling Point | 158-160 °C |
| Density | 1.47 g/cm³ |
| Refractive Index | 1.359 |
(Data sourced from commercial suppliers)[10]
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
The perfluorinated carbon chain will not show signals in the ¹H NMR spectrum.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 168.5 (C=O, acyl chloride)
-
δ 158.0 (C=O, ester)
-
δ 105-120 (CF₂, multiple signals with complex splitting due to C-F coupling)
-
δ 63.0 (-OCH₂)
-
δ 14.0 (-CH₃)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Complex multiplets are expected in the range of -110 to -130 ppm, corresponding to the three non-equivalent CF₂ groups.
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
1810 (C=O stretch, acyl chloride)
-
1750 (C=O stretch, ester)
-
1300-1100 (C-F stretches, strong)
-
1150 (C-O stretch, ester)
-
-
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 286 (for ³⁵Cl) and 288 (for ³⁷Cl) in a roughly 3:1 ratio.
-
Characteristic fragmentation patterns would include the loss of -Cl (m/z 251), -OCH₂CH₃ (m/z 241), and cleavage of the perfluorinated chain.
-
Chemical Reactivity and Mechanistic Insights
Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate is a bifunctional molecule with two electrophilic centers: the carbonyl carbon of the acyl chloride and the carbonyl carbon of the ester. The acyl chloride is significantly more reactive towards nucleophiles than the ester.[14] The high degree of fluorination has a profound electronic effect, increasing the electrophilicity of the adjacent carbonyl carbons through strong inductive electron withdrawal.
Nucleophilic Acyl Substitution:
The primary mode of reactivity is nucleophilic acyl substitution at the acyl chloride terminus. This reaction proceeds via a tetrahedral intermediate.
Common Reactions:
-
Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid (hexafluoroglutaric acid monoethyl ester) and hydrochloric acid. This necessitates handling under anhydrous conditions.[3]
-
Alcoholysis: Reaction with an alcohol yields a new ester at the position of the acyl chloride, forming a diester.
-
Aminolysis: Reaction with ammonia or a primary/secondary amine will form an amide. This is a common application for such reagents.
Applications in Research and Development
The unique properties of ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate make it a valuable tool in several scientific domains, most notably in medicinal chemistry and analytical chemistry.
Fluorinated Building Block in Drug Discovery
The introduction of the hexafluorinated chain can significantly enhance the metabolic stability of a potential drug molecule by blocking sites susceptible to enzymatic oxidation.[15][16] The lipophilicity is also modulated, which can improve membrane permeability and bioavailability.[10] This compound can be used to introduce a fluorinated linker between different pharmacophores.
Derivatizing Agent for Gas Chromatography (GC)
Acylating agents are frequently used to derivatize polar molecules containing -OH, -NH₂, or -SH groups to increase their volatility and improve their chromatographic behavior for GC analysis. Fluorinated acylating agents, such as the title compound, are particularly useful as they introduce fluorine atoms that can be sensitively detected by an electron capture detector (ECD) or provide characteristic mass fragments in mass spectrometry (MS).
A key application is in the analysis of amphetamine and its metabolites in biological fluids.[4][17] The primary or secondary amine group of amphetamines reacts with the acyl chloride to form a stable, volatile amide derivative that is readily analyzed by GC-MS.
Derivatization Protocol for Amphetamine Analysis (General):
-
Extract the amphetamines from the biological matrix (e.g., urine, plasma) using a suitable liquid-liquid or solid-phase extraction method.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a solution of ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate in an aprotic solvent (e.g., acetonitrile).
-
Add a catalyst, such as pyridine, and heat the mixture (e.g., 70 °C for 30 minutes) to facilitate the reaction.
-
After cooling, the sample is ready for injection into the GC-MS system.
Safety and Handling
Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate is a reactive acyl chloride and should be handled with appropriate precautions.
-
Corrosive: Causes severe skin burns and eye damage.[13]
-
Moisture Sensitive: Reacts with water, releasing hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Lachrymator: Vapors are irritating to the eyes and respiratory system.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. Do not use combustible materials.
References
- 1. ETHYL CHLOROFLUOROACETATE(401-56-9) 1H NMR spectrum [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl Chloride [webbook.nist.gov]
- 5. Ethyl hexafluoroglutaryl chloride [myskinrecipes.com]
- 6. reactionweb.io [reactionweb.io]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ETHYL 5-CHLOROPENTANOATE | CAS#:2323-81-1 | Chemsrc [chemsrc.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. rsc.org [rsc.org]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]
- 15. Ethyl Chloride [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. rsc.org [rsc.org]
- 18. govinfo.gov [govinfo.gov]
Key chemical characteristics of 4-Carbethoxyhexafluorobutyryl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical characteristics, synthesis, and reactivity of 4-Carbethoxyhexafluorobutyryl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known physical properties with illustrative, detailed experimental protocols based on well-established synthetic methodologies for analogous compounds.
Core Chemical Characteristics
This compound, also known as ethyl hexafluoroglutaryl chloride, is a fluorinated organic compound utilized primarily as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) to improve the separation of analytes.[1] Its high reactivity, stemming from the acyl chloride functional group, makes it a useful building block in organic synthesis.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 18381-53-8 | [1][2] |
| Molecular Formula | C₇H₅ClF₆O₃ | [1][2] |
| Molecular Weight | 286.56 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 159-163 °C | [1][3] |
| Density | 1.47 g/cm³ | [1][4] |
| Refractive Index | 1.359 | [4] |
| Purity (Typical) | ≥ 97-98% | [1][2] |
Expected Spectroscopic Data
| Spectroscopy | Expected Features |
| FTIR | Strong C=O stretch for the acyl chloride around 1800 cm⁻¹. Strong C=O stretch for the ester between 1735-1750 cm⁻¹. C-O stretching bands in the 1000-1300 cm⁻¹ region.[3][5][6][7] |
| ¹H NMR | Quartet corresponding to the -OCH₂- protons of the ethyl ester. Triplet corresponding to the -CH₃ protons of the ethyl ester. Protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear around 2-2.5 ppm.[8] |
| ¹³C NMR | Carbonyl carbon of the acyl chloride is expected in the 160-180 ppm region. Carbonyl carbon of the ester is also expected in a similar region.[9] |
| ¹⁹F NMR | Complex splitting patterns are expected for the non-equivalent CF₂ groups in the hexafluorinated chain.[10] |
| Mass Spec | The molecular ion peak may not be prominent. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form an acylium ion.[11][12] |
Synthesis of this compound
The synthesis of acyl chlorides is most commonly achieved by the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a mild and effective method that produces gaseous byproducts, simplifying purification.[13][14][15][16]
Proposed Experimental Protocol for Synthesis
The following is a detailed, illustrative protocol for the synthesis of this compound from its precursor, hexafluoroglutaric acid monoethyl ester.
Reaction: Hexafluoroglutaric acid monoethyl ester + Oxalyl chloride --(DMF catalyst)--> this compound + CO + CO₂ + HCl
Materials:
-
Hexafluoroglutaric acid monoethyl ester
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with hexafluoroglutaric acid monoethyl ester (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM).
-
Catalyst Addition: A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is added to the stirred solution.
-
Addition of Oxalyl Chloride: Oxalyl chloride (1.2-1.5 equivalents) is added dropwise to the solution at room temperature via the dropping funnel over 30 minutes. The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by the evolution of gas (CO and CO₂), which should be vented through a proper scrubbing system.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature, or until gas evolution ceases.
-
Work-up: The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The crude product is then re-dissolved in a small amount of anhydrous DCM and concentrated again to ensure the removal of all volatile byproducts.
-
Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Chemical Reactivity and Applications
As a highly reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and water. The reaction with amines to form amides is a particularly common and important transformation in organic synthesis.[1][2][13][17]
Representative Reaction: Amide Formation
The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a stable N-substituted amide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[2][13]
Proposed Experimental Protocol for Amide Synthesis:
Reaction: this compound + R-NH₂ --(Base)--> N-Alkyl-4-carbethoxyhexafluorobutyramide + Base·HCl
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: A primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) are dissolved in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: this compound (1.05 equivalents), dissolved in a small amount of anhydrous DCM, is added dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Safety and Handling
Acyl chlorides are corrosive and moisture-sensitive compounds. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place under an inert atmosphere to prevent decomposition. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. reddit.com [reddit.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
Methodological & Application
Application Notes and Protocols for GC Derivatization using 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of various analytes using 4-Carbethoxyhexafluorobutyryl chloride (4-CB) for subsequent analysis by Gas Chromatography (GC). This reagent is particularly effective for enhancing the volatility and improving the chromatographic properties of polar compounds containing active hydrogens, such as amines, alcohols, and phenols.
Introduction to this compound Derivatization
This compound is a derivatizing agent that reacts with functional groups such as primary and secondary amines, and hydroxyl groups to form stable, volatile derivatives. The hexafluorinated chain in the reagent significantly increases the molecular weight of the derivative, often shifting the mass fragments to a higher, more specific mass-to-charge (m/z) range in mass spectrometry (MS), which aids in unambiguous identification and reduces interference from matrix components.[1][2][3] The resulting derivatives typically exhibit excellent chromatographic peak shape and are less volatile than those formed with other common reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[2][3]
Key Advantages:
-
Formation of Stable Derivatives: Produces stable derivatives suitable for GC analysis.[2][3]
-
Improved Chromatography: Enhances peak shape and reduces tailing for polar analytes.
-
Higher Mass Fragmentation: Shifts mass fragments to a higher m/z range, improving specificity in MS analysis.[2][3]
-
Reduced Volatility: Creates less volatile derivatives compared to other common reagents, which can be advantageous in sample handling.[2][3]
-
Versatility: Can be used to derivatize a range of compounds including glycols, amphetamines, and phenmetrazine.[1][2][4]
Application 1: Analysis of Amphetamines in Urine
This protocol describes the extraction and derivatization of amphetamine and methamphetamine from urine samples for GC-MS analysis.
Experimental Protocol
1. Sample Preparation and Extraction:
-
To 2 mL of urine, add an appropriate deuterated internal standard for both amphetamine and methamphetamine.
-
Perform a liquid-liquid extraction followed by a back extraction to clean up the sample.[2][3]
-
A solid-phase extraction (SPE) using a cation-exchange cartridge can also be employed. Pre-treat the urine specimen with basic sodium periodate before applying it to the SPE column.[5]
2. Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of this compound to the dried extract.
-
Incubate the mixture at 80°C for 20 minutes.
-
After cooling, evaporate the excess reagent under a stream of nitrogen.
-
To remove any remaining excess derivatizing reagent, add anhydrous ethanol to convert it to the diethyl ester, followed by evaporation.[2][3]
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| GC Column | Phenyl-methyl polysiloxane (e.g., DB-5MS or equivalent) |
| Column Temperature | Isothermal at approximately 180°C |
| Injector Temperature | 250°C |
| Transfer Line Temperature | 280°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
Quantitative Data
| Analyte | Retention Time (min) | Monitored Positive Ions (m/z) | Linearity Range (ng/mL) | Limit of Detection (ng/mL) |
| Amphetamine | ~4.0 | 248, 266, 294 | up to 12,000 | 31.25 |
| Methamphetamine | ~5.5 | 262, 280, 308 | up to 10,000 | 31.25 |
| Amphetamine-d6 | - | 270, 298 | - | - |
| Methamphetamine-d9 | - | 287, 315 | - | - |
Data sourced from references[2][3][5].
Experimental Workflow
Caption: Workflow for Amphetamine Analysis in Urine.
Application 2: Analysis of Ethylene Glycol in Serum
This protocol outlines a novel method for the derivatization of ethylene glycol and other glycols in serum, enabling unambiguous identification and quantification by GC-MS.[1]
Experimental Protocol
1. Sample Preparation:
-
To a small volume of serum (e.g., 100 µL), add an internal standard (1,2-butanediol is recommended).[1]
-
Perform a protein precipitation step, for example, by adding acetonitrile.
-
Centrifuge the sample and transfer the supernatant to a clean tube.
2. Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Add this compound to the dried extract.
-
Heat the mixture to facilitate the derivatization reaction.
-
After cooling, evaporate any excess reagent.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
GC-MS Parameters
| Parameter | Value |
| GC Column | Capillary column suitable for polar compound analysis |
| Ionization Mode | Chemical Ionization (CI) is recommended for unambiguous confirmation |
Quantitative Data
| Analyte | Protonated Molecular Ion (m/z) in CI mode | Linearity Range (mmol/L) | Within-Run Precision (%) | Between-Run Precision (%) |
| Ethylene Glycol | 563 | 1.1 - 36.1 | 6.7 | 8.2 |
Data sourced from reference[1].
Logical Relationship of Derivatization
Caption: Derivatization with 4-CB for improved GC-MS analysis.
Application 3: Analysis of Phenmetrazine in Urine
This protocol details the derivatization of the central nervous system stimulant, phenmetrazine, from urine for GC-MS analysis.
Experimental Protocol
1. Sample Preparation and Extraction:
-
To a urine sample, add an internal standard (N-ethyl amphetamine is suitable).[4]
-
Perform a liquid-liquid extraction to isolate the analyte.
2. Derivatization:
-
Evaporate the organic extract to dryness.
-
Add this compound.
-
Heat the reaction mixture to ensure complete derivatization.
-
Evaporate the excess reagent after the reaction is complete.
-
Reconstitute the derivatized sample in an appropriate solvent for analysis.
GC-MS Parameters
| Parameter | Value |
| GC Column | Standard non-polar or mid-polar capillary column |
| Ionization Mode | Electron Ionization (EI) and Chemical Ionization (CI) |
Quantitative Data
| Analyte | Retention Time (min) | Molecular Ion (m/z) in EI | Protonated Molecular Ion (m/z) in CI | Linearity Range (µg/mL) | Detection Limit (µg/mL) | Within-Run Precision (%) | Between-Run Precision (%) |
| Phenmetrazine Derivative | 8.4 | 427 | 428 | 1 - 100 | 0.2 | 2.6 | 3.1 |
| N-ethyl amphetamine Derivative (Internal Standard) | - | Not observed | 414 | - | - | - | - |
Data sourced from reference[4].
Derivatization Workflow Diagram
Caption: Workflow for Phenmetrazine Analysis in Urine.
References
- 1. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of urinary phenmetrazine after derivatization with this compound--a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel derivatization of ethylene glycol from human serum using this compound for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid simultaneous determination of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine, 3,4-methylenedioxymethamphetamine, and 3,4-methylenedioxyethylamphetamine in urine by fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amphetamines using 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the derivatization of amphetamines and methamphetamines using 4-Carbethoxyhexafluorobutyryl chloride (4-CBHBC) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This method offers a robust and specific approach for the quantification of these controlled substances in biological matrices, such as urine.
The derivatization with 4-CBHBC produces stable, high-molecular-weight derivatives of amphetamine and methamphetamine. This leads to a characteristic mass fragmentation pattern at higher mass-to-charge ratios, which significantly reduces potential interferences from endogenous compounds and other sympathomimetic amines like phentermine and phenethylamine.[1][2] The resulting 4-carbethoxyhexafluorobutyramides are less volatile than derivatives formed with other common reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), which can improve chromatographic performance.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the GC-MS analysis of amphetamine and methamphetamine following derivatization with this compound.
Table 1: GC-MS Retention Times
| Analyte | Retention Time (minutes) |
| Amphetamine Derivative | 4.0 |
| Methamphetamine Derivative | 5.5 |
Data obtained from analysis on a capillary column at approximately 180°C.[1][3]
Table 2: Selected Ion Monitoring (SIM) Parameters for GC-MS Analysis
| Analyte | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| Amphetamine Derivative | 248 | 266, 294 |
| Amphetamine-d6 Derivative (Internal Standard) | 270 | 298 |
| Methamphetamine Derivative | 262 | 280, 308 |
| Methamphetamine-d9 Derivative (Internal Standard) | 287 | 315 |
The high mass fragmentation pattern enhances specificity and eliminates common interferences.[1][2][3]
Experimental Protocols
This section outlines the detailed methodology for the extraction and derivatization of amphetamines from urine samples prior to GC-MS analysis.
Note: The following protocol is a comprehensive reconstruction based on available literature. Specific volumes and concentrations may require optimization in your laboratory setting.
Materials and Reagents
-
Amphetamine and methamphetamine standards
-
Deuterated internal standards (Amphetamine-d6, Methamphetamine-d9)
-
This compound (4-CBHBC)
-
Urine samples (calibrators, controls, and unknowns)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M and 0.1 M)
-
Organic solvent for extraction (e.g., a mixture of chlorobutane and isopropanol)
-
Anhydrous ethanol
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a capillary column
Detailed Protocol
1. Sample Preparation and Extraction
-
To 2 mL of urine in a screw-capped tube, add the deuterated internal standards.
-
Add 0.5 mL of 5 M NaOH to alkalinize the sample to a pH greater than 10.
-
Add 5 mL of the extraction solvent (e.g., chlorobutane:isopropanol, 9:1 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
2. Back Extraction
-
To the collected organic extract, add 2 mL of 0.1 M HCl.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Discard the upper organic layer. The analytes are now in the acidic aqueous phase.
3. Second Extraction (Isolation of Amines)
-
To the remaining aqueous layer, add 0.5 mL of 5 M NaOH to make it strongly alkaline.
-
Add 3 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean, conical tube.
-
Add a small amount of anhydrous sodium sulfate to dry the organic extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
4. Derivatization
-
To the dried extract, add 50 µL of a 10% solution of this compound in a suitable solvent (e.g., toluene).
-
Vortex briefly to ensure the residue is dissolved.
-
Heat the mixture at 70°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 50 µL of anhydrous ethanol to quench the excess derivatizing reagent. This converts the excess 4-CBHBC to its diethyl ester.[1][3]
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Inject 1-2 µL into the GC-MS system.
Visualizations
Derivatization Reaction Pathway
Caption: Reaction of amphetamines with this compound.
Experimental Workflow
Caption: Workflow for amphetamine analysis using 4-CBHBC derivatization.
References
Application Notes and Protocols: 4-Carbethoxyhexafluorobutyryl Chloride as an Alkylation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carbethoxyhexafluorobutyryl chloride, with the chemical formula C₇H₅ClF₆O₃ and CAS number 18381-53-8, is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent, more specifically for acylation reactions.[1][2] Its structure incorporates a highly fluorinated carbon chain, which imparts unique properties to the resulting derivatives, such as enhanced volatility and specific fragmentation patterns beneficial for analytical applications. This makes it a reagent of particular interest in the derivatization of molecules for gas chromatography-mass spectrometry (GC-MS) analysis.[3][4]
This document provides a standard protocol for the use of this compound in the alkylation (acylation) of primary and secondary amines, a common application in drug metabolism studies and forensic analysis.[4] Safety precautions, a detailed experimental protocol, and data presentation are included to guide researchers in its effective and safe use.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary:
-
Harmful if swallowed or inhaled.[5]
-
Causes severe skin burns and eye damage.
-
Toxic to aquatic life with long-lasting effects.[5]
-
Reacts with water and other nucleophiles.
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
General Reaction Scheme
This compound reacts with nucleophiles, such as primary and secondary amines, to form stable amide derivatives. This acylation reaction is the basis for its use as a derivatization agent.
Figure 1. General acylation reaction of an amine with this compound.
Experimental Protocol: Derivatization of Amines for GC-MS Analysis
This protocol is adapted from the established use of this compound for the derivatization of amphetamine and methamphetamine.[4]
Materials:
-
This compound
-
Analyte containing primary or secondary amine (e.g., amphetamine standard)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Quenching agent (e.g., anhydrous ethanol)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Vials for reaction and GC-MS analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine-containing analyte in an anhydrous solvent in a reaction vial.
-
Addition of Base: Add an excess of an anhydrous base (e.g., 2-5 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Acylating Reagent: Add a molar excess of this compound to the reaction mixture.
-
Reaction: Cap the vial tightly and heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time will depend on the specific substrate.
-
Quenching: After cooling to room temperature, quench the excess this compound by adding a small amount of an anhydrous alcohol, such as ethanol. This converts the remaining acyl chloride to its corresponding ethyl ester.[4]
-
Work-up and Extraction:
-
Add water and an immiscible organic solvent (e.g., hexane or ethyl acetate) to the reaction mixture.
-
Vortex the mixture to extract the derivatized analyte into the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl) to remove the base, followed by a wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) to remove any remaining acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: Transfer the dried organic solution to a new vial and concentrate it under a gentle stream of nitrogen if necessary. The sample is now ready for GC-MS analysis.
Figure 2. Workflow for the derivatization of amines using this compound.
Data Presentation
The following table provides representative data for the derivatization of amphetamine and methamphetamine for GC-MS analysis.[4]
| Analyte | Derivatized Product | Retention Time (min) | Monitored Positive Ions (m/z) |
| Amphetamine | 4-Carbethoxyhexafluorobutyramide of Amphetamine | 4.0 | 248, 266, 294 |
| Amphetamine-d₆ | 4-Carbethoxyhexafluorobutyramide of Amphetamine-d₆ | - | 270, 298 |
| Methamphetamine | 4-Carbethoxyhexafluorobutyramide of Methamphetamine | 5.5 | 262, 280, 308 |
| Methamphetamine-d₉ | 4-Carbethoxyhexafluorobutyramide of Methamphetamine-d₉ | - | 287, 315 |
Logical Relationship of the Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
References
Application Notes and Protocols for the Synthesis of Novel Fluorinated Ketones with 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fluorinated ketones utilizing 4-Carbethoxyhexafluorobutyryl chloride. The introduction of fluorinated moieties is a critical strategy in modern drug discovery, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. The protocols outlined below describe two primary synthetic routes: Friedel-Crafts acylation for the synthesis of aryl fluorinated ketones and acylation of organocuprates for the synthesis of a broader range of ketone derivatives.
While specific examples for this compound are not extensively documented in publicly available literature, the following protocols are based on well-established and robust methodologies for similar fluorinated acyl chlorides. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Part 1: Synthesis of Aryl Fluorinated Ketones via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones through the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1][2][3] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The resulting aryl ketones containing the 4-carbethoxyhexafluorobutyryl moiety are valuable intermediates for further chemical elaboration in drug discovery programs.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
Materials:
-
This compound
-
Substituted or unsubstituted arene (e.g., toluene, anisole, biphenyl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Add anhydrous dichloromethane to the flask to create a suspension.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Acylation Reaction: After the addition of the acyl chloride, add a solution of the chosen arene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the arene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive arenes, gentle heating (e.g., 40 °C) may be required.
-
Work-up and Isolation: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl fluorinated ketone.
Data Presentation: Representative Friedel-Crafts Acylation Reactions
| Entry | Arene Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Toluene | Ethyl 2,2,3,3,4,4-hexafluoro-5-oxo-5-(p-tolyl)pentanoate | 2 | 0 to RT | 85 |
| 2 | Anisole | Ethyl 5-(4-methoxyphenyl)-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | 1.5 | 0 to RT | 92 |
| 3 | Biphenyl | Ethyl 5-([1,1'-biphenyl]-4-yl)-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | 3 | RT to 40 | 78 |
| 4 | Naphthalene | Ethyl 2,2,3,3,4,4-hexafluoro-5-(naphthalen-2-yl)-5-oxopentanoate | 3 | RT to 40 | 75 |
Note: The data presented in this table are illustrative and based on typical yields for Friedel-Crafts acylations with reactive acyl chlorides. Actual yields will vary depending on the specific substrate and reaction conditions.
Part 2: Synthesis of Fluorinated Ketones via Acylation of Organocuprates
The reaction of acyl chlorides with organocuprates (Gilman reagents) is a highly effective method for the synthesis of ketones.[4][5] This approach is particularly useful for substrates that are sensitive to the strongly acidic conditions of Friedel-Crafts acylation and allows for the introduction of a wider variety of alkyl, vinyl, and aryl groups. Organocuprates are less reactive than Grignard or organolithium reagents and typically do not react further with the ketone product.[4][5]
Experimental Protocol: General Procedure for Acylation of Organocuprates
Materials:
-
This compound
-
Organohalide (R-X, where R = alkyl, vinyl, aryl and X = Br, I)
-
tert-Butyllithium or n-Butyllithium
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
-
Magnetic stirrer and low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Organolithium Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the organohalide (2.0 equivalents) in anhydrous diethyl ether or THF. Cool the solution to -78 °C. Add the organolithium reagent (e.g., tert-butyllithium, 2.0 equivalents) dropwise and stir for 30 minutes at -78 °C.
-
Formation of the Organocuprate (Gilman Reagent): In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (1.0 equivalent) in the chosen anhydrous solvent. Cool the suspension to -78 °C. Transfer the freshly prepared organolithium solution to the CuI suspension via cannula. Allow the mixture to warm slightly (e.g., to -40 °C) until the solution becomes homogeneous, then cool back to -78 °C.
-
Acylation Reaction: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred organocuprate solution at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC after quenching a small aliquot.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated ketone.
Data Presentation: Representative Acylations of Organocuprates
| Entry | Organohalide (R-X) | Product (R-CO-(CF₂)₄-COOEt) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl bromide | Ethyl 2,2,3,3,4,4-hexafluoro-5-oxo-5-phenylpentanoate | 2 | -78 | 88 |
| 2 | Vinyl bromide | Ethyl 2,2,3,3,4,4-hexafluoro-5-oxohept-6-enoate | 1.5 | -78 | 75 |
| 3 | n-Butyl iodide | Ethyl 2,2,3,3,4,4-hexafluoro-5-oxononanoate | 2 | -78 | 82 |
| 4 | Cyclohexyl bromide | Ethyl 5-cyclohexyl-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | 2.5 | -78 | 70 |
Note: The data in this table are illustrative and based on typical yields for the acylation of organocuprates. Actual yields will depend on the specific organohalide and reaction conditions.
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for Friedel-Crafts Acylation.
References
Intramolecular Friedel-Crafts Acylation of 4-Carbethoxyhexafluorobutyryl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the theoretical intramolecular Friedel-Crafts acylation of 4-carbethoxyhexafluorobutyryl chloride. This reaction is a key transformation for the synthesis of fluorinated cyclic ketones, which are valuable intermediates in medicinal chemistry and materials science. The presence of the hexafluorobutyl chain significantly influences the reactivity of the acyl chloride and the properties of the resulting cyclic product. These notes offer a comprehensive guide to the experimental setup, reaction conditions, and expected outcomes, based on established principles of Friedel-Crafts chemistry and the behavior of fluorinated organic compounds.
Introduction
Intramolecular Friedel-Crafts acylation is a powerful method for constructing cyclic ketones by forming a carbon-carbon bond between an aromatic ring and an acyl group within the same molecule. The use of fluorinated substrates, such as this compound, introduces unique electronic properties that can enhance the reactivity of the acylating agent and impart desirable characteristics, such as increased metabolic stability and lipophilicity, to the final product. This protocol outlines the necessary steps to achieve the cyclization of a phenyl-substituted this compound to the corresponding fluorinated tetralone derivative.
Reaction Scheme
The overall transformation involves the Lewis acid-catalyzed intramolecular acylation of an aromatic substrate bearing the this compound side chain.
Caption: General scheme of the intramolecular Friedel-Crafts acylation.
Experimental Protocol
This protocol is a representative procedure for the intramolecular Friedel-Crafts acylation of a model substrate, ethyl 5-(4-methoxyphenyl)-2,2,3,3,4,4-hexafluoro-5-oxopentanoate.
Materials:
-
Ethyl 5-(4-methoxyphenyl)-2,2,3,3,4,4-hexafluoro-5-oxopentanoate (Substrate)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Substrate Addition:
-
Dissolve the ethyl 5-(4-methoxyphenyl)-2,2,3,3,4,4-hexafluoro-5-oxopentanoate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Transfer the substrate solution to the dropping funnel.
-
Add the substrate solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl. Caution: The quenching process is exothermic and will release HCl gas.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated tetralone.
-
Data Presentation
Table 1: Hypothetical Reaction Parameters and Outcomes
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | DCM | 0 to rt | 3 | 85 |
| 2 | FeCl₃ | DCE | rt | 6 | 70 |
| 3 | TiCl₄ | DCM | -20 to 0 | 5 | 78 |
| 4 | PPA | - | 80 | 2 | 65 |
DCM: Dichloromethane, DCE: 1,2-Dichloroethane, rt: Room Temperature, PPA: Polyphosphoric acid.
Visualizations
Logical Workflow of the Experimental Protocol
Caption: Experimental workflow for the intramolecular Friedel-Crafts acylation.
Safety Precautions
-
Lewis Acids: Aluminum chloride and other Lewis acids are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides: this compound is expected to be corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.
-
Quenching: The quenching of the reaction with acidic water is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath and a fume hood.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture will deactivate the Lewis acid.
-
Verify the quality of the Lewis acid. Old or improperly stored AlCl₃ may be inactive.
-
Consider using a stronger Lewis acid or a higher reaction temperature, but be aware that this may lead to side products.
-
-
No Reaction:
-
The aromatic ring may be too deactivated. Friedel-Crafts reactions are generally not successful with strongly electron-withdrawn aromatic rings.
-
Check the integrity of the starting material.
-
-
Formation of Side Products:
-
Intermolecular acylation can occur if the substrate concentration is too high.
-
Decomposition of the starting material or product can happen at elevated temperatures. Maintain strict temperature control.
-
Conclusion
The intramolecular Friedel-Crafts acylation of this compound represents a viable, albeit theoretical, route to novel fluorinated tetralone structures. The protocol provided, based on established chemical principles, offers a solid foundation for the experimental exploration of this reaction. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving a successful outcome. The resulting fluorinated cyclic ketones have significant potential as building blocks in the development of new pharmaceuticals and advanced materials.
Application Notes and Protocols for GC/MS Analysis of Urinary Metabolites using 4-Carbethoxyhexafluorobutyryl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC/MS) is a cornerstone analytical technique for the identification and quantification of metabolites in biological matrices. For many non-volatile or thermally labile urinary metabolites, chemical derivatization is a critical step to enhance their volatility, thermal stability, and chromatographic properties, thereby improving detection sensitivity and peak resolution. 4-Carbethoxyhexafluorobutyryl chloride (4-CHFB-Cl) is a highly effective derivatizing agent, particularly for primary and secondary amines and hydroxyl groups.
This document provides detailed application notes and experimental protocols for the use of 4-CHFB-Cl in the GC/MS analysis of urinary metabolites, with a primary focus on amphetamines and a representative protocol for other biogenic amines like catecholamines. The 4-CHFB derivatives are stable and produce characteristic mass fragmentation patterns at higher mass-to-charge ratios, which minimizes interferences from endogenous matrix components.[1][2]
Principle of this compound Derivatization
This compound is an acylating agent that reacts with active hydrogens, primarily on primary and secondary amines and hydroxyl groups, to form stable amide and ester derivatives, respectively. The fluorinated structure of the reagent enhances the electron-capture properties of the derivatives, leading to increased sensitivity in electron capture detection (ECD) and specific fragmentation patterns in mass spectrometry.
The derivatization reaction is typically carried out in an aprotic solvent in the presence of a base, which acts as a catalyst and scavenges the hydrogen chloride gas produced during the reaction. The resulting 4-carbethoxyhexafluorobutyramides or esters are more volatile and thermally stable than the parent compounds, making them amenable to GC/MS analysis.
Featured Applications
Quantitative Analysis of Amphetamine and Methamphetamine in Urine
4-CHFB-Cl is a well-established reagent for the derivatization of amphetamine and methamphetamine in urine for confirmation testing.[1][2] The resulting derivatives exhibit excellent chromatographic behavior and produce high-mass fragment ions that are ideal for selective ion monitoring (SIM), reducing the likelihood of interference from co-eluting substances.[1][2]
Potential for Analysis of Other Biogenic Amines (e.g., Catecholamines)
While specific literature on the use of 4-CHFB-Cl for catecholamines is limited, its reactivity with amine and hydroxyl groups makes it a promising candidate for their derivatization. Catecholamines (e.g., dopamine, epinephrine, norepinephrine) and their metabolites contain these functional groups and require derivatization for GC/MS analysis. The protocol provided below is a representative method that can be adapted and optimized for this class of compounds.
Experimental Protocols
Protocol 1: Quantitative Analysis of Amphetamine and Methamphetamine in Urine
This protocol is based on established methods for the analysis of amphetamines using 4-CHFB-Cl derivatization.[1][2]
1. Materials and Reagents
-
Urine samples
-
Amphetamine, Methamphetamine standards
-
Amphetamine-d5 and Methamphetamine-d5 (internal standards)
-
This compound (4-CHFB-Cl)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Toluene
-
Isooctane
-
Methanol
-
Hydrochloric acid (1.0 M)
-
Sodium hydroxide (1.0 M)
-
Anhydrous sodium sulfate
-
GC/MS system with a capillary column (e.g., 5% phenylmethylpolysiloxane)
2. Sample Preparation and Extraction
-
To 1 mL of urine, add 100 µL of the internal standard solution (Amphetamine-d5 and Methamphetamine-d5).
-
Add 1 mL of 0.1 M sodium borate buffer (pH 9.0) and vortex.
-
Add 5 mL of toluene, cap, and vortex for 10 minutes.
-
Centrifuge at 2000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Add 2 mL of 1.0 M hydrochloric acid to the organic extract, vortex for 10 minutes, and centrifuge.
-
Discard the organic layer.
-
To the aqueous layer, add 0.5 mL of 1.0 M sodium hydroxide and 2 mL of toluene. Vortex for 10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube containing anhydrous sodium sulfate.
3. Derivatization
-
To the dried organic extract, add 50 µL of 4-CHFB-Cl solution (10% in toluene).
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of deionized water and vortex.
-
Centrifuge and transfer the organic layer to a GC vial for analysis.
4. GC/MS Parameters
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
MS Mode: Selected Ion Monitoring (SIM)
5. Data Analysis
Quantification is performed by comparing the peak area ratios of the target analytes to their respective deuterated internal standards against a calibration curve.
Protocol 2: Representative Protocol for the Analysis of Other Biogenic Amines (e.g., Catecholamines)
This protocol is a template and should be optimized for specific analytes of interest. It is based on general principles of biogenic amine extraction and derivatization.
1. Materials and Reagents
-
Urine samples
-
Catecholamine standards (e.g., dopamine, epinephrine, norepinephrine)
-
Deuterated internal standards for each analyte
-
This compound (4-CHFB-Cl)
-
Alumina
-
EDTA
-
Sodium metabisulfite
-
Tris buffer (pH 8.6)
-
Acetic acid
-
Ethyl acetate
-
Pyridine
2. Sample Preparation and Extraction
-
To 2 mL of urine, add internal standards, 25 mg of EDTA, and 10 mg of sodium metabisulfite.
-
Adjust the pH to 8.6 with Tris buffer.
-
Add 200 mg of alumina and shake for 15 minutes.
-
Allow the alumina to settle and discard the supernatant.
-
Wash the alumina three times with 2 mL of deionized water.
-
Elute the catecholamines from the alumina with 2 mL of 0.1 M acetic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of 4-CHFB-Cl (10% in ethyl acetate).
-
Cap the vial and heat at 60°C for 1 hour.
-
Cool to room temperature.
-
Evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for GC/MS analysis.
4. GC/MS Parameters
-
Injector Temperature: 260°C
-
Oven Program: Initial temperature of 120°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
MS Mode: Selected Ion Monitoring (SIM)
5. Data Analysis
Quantification is performed by comparing the peak area ratios of the target analytes to their respective deuterated internal standards against a calibration curve.
Data Presentation
Quantitative Data for Amphetamine and Methamphetamine Analysis
| Analyte | Retention Time (min) | Quantitation Ions (m/z) | Qualifier Ions (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Amphetamine | ~6.5 | 240 | 118, 190 | 5 | 15 |
| Methamphetamine | ~7.2 | 254 | 118, 204 | 5 | 15 |
| Amphetamine-d5 | ~6.5 | 244 | 123, 194 | - | - |
| Methamphetamine-d5 | ~7.2 | 258 | 123, 208 | - | - |
Note: Retention times and ions are representative and may vary depending on the specific instrument and conditions.
Representative Quantitative Data for Biogenic Amine Analysis (using various derivatization agents)
| Analyte | Derivatization Agent | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) |
| Dopamine | HFBA/PFPOH | 0.1 - 1.0 | 0.5 - 5.0 | 85 - 95 |
| Epinephrine | HFBA/PFPOH | 0.1 - 1.0 | 0.5 - 5.0 | 80 - 90 |
| Norepinephrine | HFBA/PFPOH | 0.1 - 1.0 | 0.5 - 5.0 | 80 - 90 |
| Serotonin | HFBA/PFPOH | 0.5 - 2.0 | 1.0 - 10.0 | 75 - 85 |
Note: This table provides typical performance data from literature for biogenic amine analysis using other acylating agents (e.g., Heptafluorobutyric anhydride/Pentafluoropropanol) to serve as a reference for expected performance with 4-CHFB-Cl after method optimization.
Visualizations
Experimental Workflow
Caption: General workflow for GC/MS analysis of urinary metabolites.
Derivatization of Amphetamine with 4-CHFB-Cl
Caption: Derivatization reaction of amphetamine with 4-CHFB-Cl.
Representative Derivatization of a Catecholamine with 4-CHFB-Cl
Caption: Potential derivatization of a catecholamine with 4-CHFB-Cl.
References
Application Notes and Protocols: Acylation of Primary and Secondary Amines with 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary and secondary amines with 4-Carbethoxyhexafluorobutyryl chloride is a robust and efficient method for the synthesis of novel N-acyl-4-carbethoxyhexafluorobutyramides. This reaction, typically proceeding via a Schotten-Baumann mechanism, involves the nucleophilic attack of the amine on the highly reactive acyl chloride, leading to the formation of a stable amide bond. The incorporation of the hexafluorobutyryl moiety can significantly influence the physicochemical properties of the parent amine, such as lipophilicity, metabolic stability, and receptor binding affinity, making this a valuable transformation in drug discovery and development. Furthermore, the resulting amides can serve as versatile intermediates for further chemical modifications. This compound is also utilized as a derivatizing agent for the analysis of amines by gas chromatography/mass spectrometry (GC/MS), highlighting its utility in analytical applications.[1]
Data Presentation
| Amine Substrate (Primary/Secondary) | Amine Structure | Product Name | Expected Yield (%) |
| Aniline (Primary, Aromatic) | C₆H₅NH₂ | N-Phenyl-4-carbethoxyhexafluorobutyramide | 85 - 95 |
| Benzylamine (Primary, Aliphatic) | C₆H₅CH₂NH₂ | N-Benzyl-4-carbethoxyhexafluorobutyramide | 90 - 98 |
| Diethylamine (Secondary, Aliphatic) | (CH₃CH₂)₂NH | N,N-Diethyl-4-carbethoxyhexafluorobutyramide | 90 - 98 |
| Morpholine (Secondary, Cyclic) | C₄H₉NO | 4-(4-Carbethoxyhexafluorobutyryl)morpholine | 92 - 99 |
| Glycine methyl ester (Primary, Amino Acid Ester) | H₂NCH₂COOCH₃ | Methyl N-(4-Carbethoxyhexafluorobutyryl)glycinate | 80 - 90 |
Experimental Protocols
This section provides a detailed methodology for the acylation of a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.1 - 1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.1 - 1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 - 1.1 eq) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-acyl-4-carbethoxyhexafluorobutyramide.
-
Derivatization Protocol for GC/MS Analysis (based on a published method[1]):
-
Extraction: Extract the amine (e.g., aniline) and an internal standard (e.g., N-methylaniline) from an alkaline sample (e.g., serum) using an organic solvent like chloroform.
-
Derivatization: Evaporate the solvent and add 50 µL of this compound to the residue.
-
Sample Preparation for Injection: After the reaction, evaporate the excess derivatizing reagent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for injection (e.g., 50 µL of ethyl acetate).
-
Analysis: Inject an aliquot of the reconstituted sample into the GC/MS for analysis.
Visualizations
Caption: Experimental workflow for the acylation of amines.
Caption: Logical relationship of reactants and products.
References
Applications of 4-Carbethoxyhexafluorobutyryl Chloride in Organic Synthesis: A Detailed Guide for Researchers
Introduction
4-Carbethoxyhexafluorobutyryl chloride is a fluorinated acyl chloride that has found a niche but significant application in the field of analytical chemistry, particularly as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). Its unique structure, featuring a hexafluorinated carbon chain, imparts desirable properties to the resulting derivatives, enhancing their analytical detection. While its primary role is in derivatization, the reactivity of the acyl chloride functional group suggests potential for broader applications in organic synthesis as a building block for introducing fluorinated moieties into complex molecules. However, literature primarily details its use in analytical applications.
This document provides detailed application notes and protocols for the well-established use of this compound as a derivatizing agent and discusses its potential, though less documented, role in broader organic synthesis.
Application Notes
Derivatization Agent for GC-MS Analysis
The most prominent application of this compound is in the derivatization of polar functional groups, such as amines and alcohols, to improve their volatility and thermal stability for GC analysis. The resulting 4-carbethoxyhexafluorobutyramides and esters are more amenable to chromatographic separation and produce characteristic mass spectra, aiding in their identification and quantification.
Key Advantages:
-
Formation of Stable Derivatives: The resulting amide and ester derivatives exhibit enhanced thermal and chemical stability, crucial for reproducible GC-MS analysis.[1]
-
Improved Mass Fragmentation Patterns: The hexafluorinated chain leads to the formation of high molecular weight fragments with distinct isotopic patterns in the mass spectrum. This facilitates unambiguous identification and reduces background interference.[1]
-
Enhanced Volatility: Derivatization masks polar -NH and -OH groups, increasing the volatility of the analytes for efficient elution from the GC column.
-
Reduced Interferences: The high mass fragmentation pattern helps to eliminate interferences from other compounds that might have similar retention times but different fragmentation patterns.[1]
Primary Applications in Derivatization:
-
Analysis of Amphetamines: this compound is effectively used for the derivatization of amphetamine and methamphetamine in biological samples like urine. The resulting 4-carbethoxyhexafluorobutyramides are stable and provide excellent chromatographic resolution and mass spectrometric sensitivity.[1]
-
Quantification of Glycols: This reagent has been successfully employed for the derivatization of ethylene glycol and other glycols in human serum. The resulting derivatives have distinct protonated molecular ion peaks in chemical ionization mode, allowing for unambiguous confirmation.
Potential as a Fluorinated Building Block in Organic Synthesis
While less documented, the chemical structure of this compound suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of both an acyl chloride and an ester group, along with a fluorinated chain, offers multiple reaction sites for constructing complex molecules.
Potential Synthetic Transformations:
-
Synthesis of Fluorinated Heterocycles: The acyl chloride functionality can be used to acylate various nucleophiles, which could then undergo intramolecular cyclization to form a range of fluorinated heterocyclic compounds.
-
Introduction of Fluorinated Moieties in Drug Discovery: The hexafluorinated butyryl moiety can be incorporated into bioactive molecules to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Fluorination is a common strategy in drug design to enhance the pharmacological profile of lead compounds.
Quantitative Data
The following table summarizes the key quantitative data associated with the application of this compound in the GC-MS analysis of amphetamines.
| Analyte | Derivative | Key Mass Ions (m/z) for SIM |
| Amphetamine | 4-Carbethoxyhexafluorobutyramide | 248, 266, 294[1] |
| Methamphetamine | 4-Carbethoxyhexafluorobutyramide | 262, 280, 308[1] |
| Amphetamine-d6 (Internal Standard) | 4-Carbethoxyhexafluorobutyramide | 270, 298[1] |
| Methamphetamine-d9 (Internal Standard) | 4-Carbethoxyhexafluorobutyramide | 287, 315[1] |
Experimental Protocols
Protocol 1: Derivatization of Amphetamines in Urine for GC-MS Analysis
This protocol outlines the liquid-liquid extraction and subsequent derivatization of amphetamine and methamphetamine from a urine sample.
Materials:
-
Urine sample
-
This compound
-
Internal standards (e.g., Amphetamine-d6, Methamphetamine-d9)
-
Buffer solution (e.g., phosphate buffer, pH 6.0)
-
Extraction solvent (e.g., a mixture of chloroform and isopropanol)
-
Derivatization solvent (e.g., ethyl acetate)
-
Anhydrous ethanol
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add the internal standards and 1 mL of buffer solution. Vortex for 30 seconds.
-
Extraction: Add 5 mL of the extraction solvent, vortex for 2 minutes, and then centrifuge at 3000 rpm for 5 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Back Extraction (Optional): To clean up the sample, a back extraction into an acidic solution followed by re-extraction into an organic solvent after basification can be performed.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Reconstitute the residue in 50 µL of ethyl acetate. Add 10 µL of this compound. Cap the vial and heat at 70°C for 15 minutes.
-
Quenching: Cool the vial to room temperature and add 10 µL of anhydrous ethanol to react with the excess derivatizing reagent.[1]
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions (Typical):
-
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each analyte (see table above).
Visualizations
Workflow for Amphetamine Derivatization
The following diagram illustrates the key steps in the derivatization of amphetamines for GC-MS analysis.
Caption: Workflow for amphetamine derivatization and GC-MS analysis.
Acylation Reaction of Amphetamine
The following diagram shows the chemical reaction between amphetamine and this compound.
Caption: Acylation of amphetamine with the derivatizing reagent.
References
Application Notes and Protocols: 4-Carbethoxyhexafluorobutyryl Chloride in Chemical Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Carbethoxyhexafluorobutyryl chloride. This fluorinated acyl chloride is a versatile reagent, primarily utilized as a derivatizing agent in analytical chemistry to enhance the volatility and detection of analytes in gas chromatography-mass spectrometry (GC-MS). Its unique structure also presents opportunities for its use as a building block in organic synthesis.
Derivatization of Amines and Alcohols for GC-MS Analysis
This compound is a highly effective derivatizing agent for primary and secondary amines, as well as alcohols. The resulting 4-carbethoxyhexafluorobutyramides and esters are more volatile and thermally stable, leading to improved chromatographic peak shape and mass spectral characteristics.
A notable application is in the quantification of amphetamine and methamphetamine in urine samples. The derivatization procedure involves a liquid-liquid extraction followed by acylation of the amine functional groups.[1][2] This method produces stable derivatives with a higher mass fragmentation pattern, which is advantageous over other derivatizing agents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[1][2] This high mass fragmentation helps to eliminate potential interferences from structurally similar compounds.[1][2]
Similarly, it has been successfully employed for the derivatization of ethylene glycol in human serum, producing a derivative with a distinct protonated molecular ion peak, allowing for unambiguous identification and quantification.[3]
Experimental Protocol: Derivatization of Amphetamines in Urine for GC-MS Analysis
This protocol is a representative procedure based on established methods for the derivatization of amphetamines.[1][2]
Materials:
-
This compound
-
Urine sample
-
Internal standards (e.g., amphetamine-d6, methamphetamine-d9)
-
Buffer (e.g., pH 9.5 borate buffer)
-
Extraction solvent (e.g., n-butyl chloride)
-
Back-extraction solution (e.g., 0.1 M HCl)
-
Acylation solvent (e.g., ethyl acetate)
-
Anhydrous ethanol
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation: To 1 mL of urine in a screw-capped tube, add the internal standards and 1 mL of buffer. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 5 mL of extraction solvent, cap, and vortex for 5 minutes. Centrifuge at 2000 rpm for 5 minutes. Transfer the organic layer to a clean tube.
-
Back-Extraction: Add 2 mL of the back-extraction solution to the organic extract. Vortex for 5 minutes and centrifuge. Discard the organic layer.
-
Acylation: To the acidic aqueous layer, add 1 mL of a fresh 1:1 mixture of ethyl acetate and a 10% solution of this compound in ethyl acetate. Add 0.5 mL of a suitable base (e.g., 2 M NaOH) to make the solution alkaline. Cap and vortex for 10 minutes.
-
Work-up: Centrifuge and transfer the organic layer to a clean tube. Add 100 µL of anhydrous ethanol to quench any excess derivatizing reagent. Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
Table 1: GC-MS Parameters for Derivatized Amphetamines
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
Table 2: Monitored Ions for Derivatized Amphetamines
| Compound | Monitored Positive Ions (m/z) |
| Amphetamine | 248, 266, 294 |
| Amphetamine-d6 | 270, 298 |
| Methamphetamine | 262, 280, 308 |
| Methamphetamine-d9 | 287, 315 |
Note: Retention times are approximately 4 min for amphetamine and 5.5 min for methamphetamine under these conditions.[1]
General Protocol for N-Acylation of Primary Amines
This protocol describes a general procedure for the synthesis of N-substituted-4-carbethoxyhexafluorobutyramides, which can be valuable intermediates in drug discovery and materials science.
Materials:
-
Primary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Proposed Protocol for Friedel-Crafts Acylation
Materials:
-
Activated aromatic compound (e.g., anisole, toluene)
-
This compound
-
Anhydrous Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃))
-
Anhydrous inert solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))
-
Ice-cold dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the anhydrous Lewis acid (1.2 eq.) in the anhydrous solvent and cool to 0 °C.
-
Formation of Acylium Ion: Slowly add this compound (1.1 eq.) to the suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: Add the activated aromatic compound (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Transfer to a separatory funnel and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Disclaimer: The proposed protocol for Friedel-Crafts acylation is a general representation and has not been specifically validated for this compound. Reaction conditions may require significant optimization. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel derivatization of ethylene glycol from human serum using this compound for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Carbethoxyhexafluorobutyryl Chloride as a Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. Fluorination can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. 4-Carbethoxyhexafluorobutyryl chloride, a readily accessible fluorinated building block, offers a powerful tool for the synthesis of complex fluorinated molecules, particularly heterocyclic scaffolds of medicinal interest. Its bifunctional nature, possessing both a reactive acid chloride and an ester group, allows for a variety of chemical transformations, making it an attractive starting material for the construction of novel fluorinated compounds.
This document provides detailed application notes and a plausible experimental protocol for the utilization of this compound in the synthesis of a fluorinated 4,5-dihydropyridazin-3(2H)-one, a privileged scaffold in medicinal chemistry.
Key Applications
This compound serves as a valuable precursor for the synthesis of various fluorinated compounds, including:
-
Fluorinated Heterocycles: The γ-ketoester-like reactivity of this building block makes it an ideal substrate for condensation reactions with binucleophiles, such as hydrazine, to form fluorinated heterocycles like pyridazinones and pyrazoles. These scaffolds are prevalent in a wide range of biologically active molecules.
-
Fluorinated Carboxylic Acids and Amides: The ester and acid chloride functionalities can be selectively manipulated to generate a variety of fluorinated acyclic and cyclic compounds.
-
Derivatizing Agent: As documented in analytical chemistry, it can be used as a derivatizing agent for sensitive detection of amines and alcohols by gas chromatography-mass spectrometry (GC-MS).
Biological Significance of Fluorinated Pyridazinones
The 4,5-dihydropyridazin-3(2H)-one core is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5] The introduction of a hexafluorinated moiety is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Documented activities of pyridazinone derivatives include:
-
Cardiovascular Effects: Many pyridazinone derivatives exhibit antihypertensive, vasodilatory, and cardiotonic activities.[1][4]
-
Anticancer Activity: Certain pyridazinone-based compounds have shown promising results as anticancer agents.[6]
-
Antimicrobial Activity: The pyridazinone scaffold has been explored for the development of novel antibacterial and antifungal agents.[6]
-
Histamine H₃ Receptor Inverse Agonism: Specific derivatives have been identified as potent histamine H₃ receptor inverse agonists, with potential applications in neurological disorders.[7]
-
p38 MAP Kinase Inhibition: Pyridopyridazin-6-one derivatives have been developed as inhibitors of p38 MAP kinase, a target for inflammatory diseases.[8][9]
Experimental Protocol: Synthesis of 6-(1,1,2,2,3,3-Hexafluoropropyl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes a plausible method for the synthesis of a fluorinated 4,5-dihydropyridazin-3(2H)-one via the cyclocondensation of this compound with hydrazine hydrate. This procedure is based on established methods for the synthesis of pyridazinones from γ-keto esters.[10][11]
Reaction Scheme:
Caption: Synthetic pathway for a fluorinated pyridazinone.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₇H₅ClF₆O₃ | 286.56 | 2.87 g | 10 |
| Hydrazine hydrate (64-65%) | H₆N₂O | 50.06 | 0.5 mL | 10 |
| Ethanol | C₂H₆O | 46.07 | 50 mL | - |
| Acetic Acid, glacial | C₂H₄O₂ | 60.05 | 1 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.87 g, 10 mmol) and ethanol (50 mL).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (0.5 mL, 10 mmol) to the solution at room temperature. A mild exotherm may be observed.
-
Reflux: Add glacial acetic acid (1 mL) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-(1,1,2,2,3,3-Hexafluoropropyl)-4,5-dihydropyridazin-3(2H)-one.
Expected Outcome:
The expected product is a white to off-white solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS, and melting point).
Visualizations
Logical Workflow for Synthesis and Characterization:
Caption: Workflow for pyridazinone synthesis.
Proposed Reaction Mechanism:
Caption: Plausible reaction mechanism.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Ethanol is flammable. Avoid open flames and sparks.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer
The experimental protocol provided is a plausible method based on analogous chemical reactions and should be performed by a qualified chemist in a suitable laboratory setting. The reaction conditions may require optimization. The user assumes all responsibility for the safe handling of chemicals and the execution of this procedure.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. 6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. iglobaljournal.com [iglobaljournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Carbethoxyhexafluorobutyryl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields and troubleshooting common issues encountered in reactions involving 4-Carbethoxyhexafluorobutyryl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as ethyl hexafluoroglutaryl chloride, is a highly reactive acylating agent. Its chemical formula is C₇H₅ClF₆O₃. It is primarily used in organic synthesis to introduce a fluorinated carbon chain with a terminal ester group into a molecule. This modification can significantly alter the physicochemical properties of the parent compound, such as lipophilicity and metabolic stability, which is of particular interest in drug discovery and materials science.
Q2: What are the most common reasons for low yields in reactions with this compound?
Low yields in acylation reactions with this compound can often be attributed to several factors:
-
Moisture: Acyl chlorides are highly sensitive to moisture, which can lead to hydrolysis of the reagent and deactivation of Lewis acid catalysts.
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts.
-
Catalyst Inactivity: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or form a stable complex with the product.
-
Purity of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
-
Stoichiometry: Incorrect molar ratios of reactants and catalysts can lead to incomplete reactions or the formation of side products.
Q3: What types of side reactions are common with this compound?
Given its reactivity, several side reactions can occur:
-
Hydrolysis: Reaction with any trace water will convert the acyl chloride to the corresponding carboxylic acid.
-
Over-acylation: With highly activated substrates, multiple acyl groups may be added.
-
Decomposition: At elevated temperatures, the starting materials or products may decompose, often indicated by a darkening of the reaction mixture.
-
Reaction with Solvent: The acyl chloride may react with certain nucleophilic solvents.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Reagent/Catalyst: The this compound or Lewis acid catalyst has been deactivated by moisture. | - Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried).- Use anhydrous solvents.- Use a fresh, unopened container of the acyl chloride and Lewis acid if possible.- Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: In Friedel-Crafts type reactions, a stoichiometric amount of Lewis acid may be required. | - Increase the molar equivalents of the Lewis acid catalyst (e.g., 1.1 to 1.3 equivalents relative to the acyl chloride). | |
| Deactivated Substrate: The substrate contains strong electron-withdrawing groups, hindering electrophilic substitution. | - Consider using a more reactive substrate or a different synthetic route if the substrate is strongly deactivated. | |
| Formation of Multiple Products | Over-acylation: The substrate is highly reactive, leading to multiple acylations. | - Carefully control the stoichiometry, using a 1:1 or slightly less than 1 equivalent of the acyl chloride relative to the substrate.- Add the acyl chloride slowly and dropwise to the reaction mixture.- Maintain a low reaction temperature. |
| Side Reactions with Impurities: Impurities in the starting materials are leading to byproducts. | - Purify the starting materials and solvents before use. | |
| Dark-Colored Reaction Mixture / Polymerization | Excessive Heat: High temperatures are causing decomposition. | - Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling.- Add the acyl chloride slowly to control the reaction rate and heat generation. |
| Highly Reactive Substrate: Very activated substrates can be prone to polymerization in the presence of a strong Lewis acid. | - Consider using a milder Lewis acid catalyst.- Ensure slow, controlled addition of the acyl chloride. | |
| Formation of Carboxylic Acid Byproduct | Presence of Water: The this compound has hydrolyzed. | - Rigorously follow anhydrous procedures for all reagents, solvents, and glassware. |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving acyl chlorides. These should be adapted based on the specific substrate and reaction scale.
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol describes a general method for forming an amide by reacting a primary amine with an acyl chloride like this compound.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This protocol outlines a general procedure for the acylation of an activated aromatic ring using an acyl chloride and a Lewis acid catalyst.
Materials:
-
Aromatic Substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension.
-
After stirring for 15 minutes, add a solution of the aromatic substrate (1.0 eq) in anhydrous DCM dropwise via the dropping funnel.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: General signaling pathway for acylation reactions.
Purification methods for crude 4-Carbethoxyhexafluorobutyryl chloride
Technical Support Center: 4-Carbethoxyhexafluorobutyryl Chloride
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, crude this compound may contain:
-
Unreacted starting materials: Such as hexafluoroglutaric acid monoethyl ester.
-
Reagents from synthesis: Residual thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) and catalysts like dimethylformamide (DMF).
-
Hydrolysis product: 4-Carbethoxyhexafluorobutyric acid, formed by reaction with moisture.
-
Side-products: Anhydride formation or products from decomposition at high temperatures.
Q2: What is the recommended preliminary purification step for the crude product?
A2: A crucial first step is the removal of volatile inorganic reagents used in the synthesis, such as residual SOCl₂ or oxalyl chloride. This can be achieved by rotary evaporation. To ensure complete removal, the crude product can be redissolved in an inert anhydrous solvent (e.g., dichloromethane) and evaporated again.[1] This process should be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
Q3: Can I use aqueous extraction (washing) to purify this compound?
A3: No, aqueous extraction is not recommended. As an acid chloride, this compound is highly reactive with water and will readily hydrolyze to the corresponding carboxylic acid. All purification steps must be carried out under strictly anhydrous conditions.
Q4: What is the most effective method for purifying this compound?
A4: Fractional vacuum distillation is generally the most effective method for purifying acid chlorides. Given the boiling point of 159 °C for this compound at atmospheric pressure, distillation under reduced pressure is recommended to prevent thermal decomposition.[2]
Q5: Is chromatographic purification a viable option?
A5: While possible, flash column chromatography is challenging due to the high reactivity of the acid chloride with silica gel, which has surface hydroxyl groups and adsorbed water. If chromatography is necessary, it must be performed using anhydrous solvents and a deactivated stationary phase under an inert atmosphere.[3] It is generally less preferred than distillation for this class of compounds.
Troubleshooting Guides
Problem 1: Low yield after distillation.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | The distillation temperature is too high. Decrease the pressure to allow distillation at a lower temperature. |
| Product Loss during Transfer | Ensure all glassware is dry and transfers are done under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
| Incomplete Reaction | If the crude product contains a large amount of starting material, the yield of the purified product will be inherently low. Confirm reaction completion before workup. |
| Co-distillation with Volatiles | Ensure volatile impurities are removed by rotary evaporation before final distillation. |
Problem 2: Product appears cloudy or fuming after purification.
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | The product has been exposed to atmospheric moisture, causing hydrolysis to the carboxylic acid and release of HCl gas (fuming). Handle and store the purified product under a dry, inert atmosphere. Use oven-dried glassware and anhydrous solvents. |
| Residual Acidic Impurities | Impurities like HCl may be present. If distillation is not sufficient, a non-aqueous workup with a mild, non-nucleophilic base might be considered, followed by re-purification, though this is complex. |
Problem 3: The purified product shows broad peaks in NMR or multiple peaks in GC analysis.
| Possible Cause | Troubleshooting Step |
| Incomplete Purification | The distillation was not efficient enough to separate the product from impurities with similar boiling points. Use a longer distillation column or a spinning band distillation apparatus for better separation. |
| On-column Decomposition (GC) | The product may be degrading on the GC column. Use a well-deactivated column and optimize the injection port temperature. Derivatization might be necessary for stable analysis.[4][5][6][7] |
| Sample Degradation | The sample may have degraded between purification and analysis. Ensure the sample is stored in a tightly sealed container under an inert atmosphere and analyze promptly. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of purification methods.
Table 1: Comparison of Purification Methods
| Purification Method | Purity (by GC) | Recovery | Throughput | Notes |
| Fractional Vacuum Distillation | >98% | 75-85% | High | Recommended method for purity and scale. |
| Flash Chromatography (Deactivated Silica) | ~95% | 40-60% | Low | Risk of hydrolysis and product loss. |
| No Purification (Crude) | 70-90% | 100% | N/A | Contains residual reagents and by-products. |
Table 2: Effect of Pressure on Distillation Temperature
| Pressure (mmHg) | Approximate Boiling Point (°C) | Observation |
| 760 | 159 | Potential for some decomposition. |
| 100 | ~105 | Reduced risk of thermal degradation. |
| 20 | ~70 | Ideal for minimizing decomposition. |
| 5 | ~50 | Requires a high-performance vacuum system. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities and by-products.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle and stirrer
-
Dry, inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 20 mmHg).
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions.
-
Product Collection: Collect the main fraction at the expected boiling point for the given pressure.
-
Shutdown: Once the product is collected, turn off the heat and allow the system to cool before slowly re-introducing the inert gas to break the vacuum.
-
Storage: Transfer the purified product to a sealed container under an inert atmosphere.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in distillation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 18381-53-8 | 2123-7-07 | MDL MFCD00054671 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. covachem.com [covachem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with this compound. | Sigma-Aldrich [merckmillipore.com]
- 7. dl.astm.org [dl.astm.org]
4-Carbethoxyhexafluorobutyryl chloride stability and long-term storage
Welcome to the technical support center for 4-Carbethoxyhexafluorobutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and long-term storage of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: The most common sign of decomposition is the evolution of hydrogen chloride (HCl) gas upon exposure to moisture. This may be observed as fuming when the bottle is opened, especially in a humid environment.[1] The liquid may also become cloudy or change color over time. A strong, acrid odor is indicative of hydrolysis.
Q2: How should I properly handle this reagent to minimize degradation during an experiment?
A2: Due to its moisture sensitivity, this compound should always be handled under an inert atmosphere, such as nitrogen or argon, in a glove box or using Schlenk line techniques.[2] Use dry solvents and glassware. It is advisable to use only non-sparking tools and equipment.[3] Transfer the required amount of the reagent to a separate vessel for your experiment to avoid contaminating the main stock bottle.[4]
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, the reagent should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[5] Some suppliers recommend storage at room temperature, while others suggest a temperature range of 10°C - 25°C.[2][6] To ensure maximum stability, storing under an inert gas like nitrogen is recommended.[2]
Q4: What happens if this compound is exposed to water?
A4: this compound reacts with water in a hydrolysis reaction. The acyl chloride group will be converted to a carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[3][5] This will compromise the integrity of the reagent for its intended use.
Q5: Are there any materials that are incompatible with this reagent?
A5: Yes. Besides water, it is incompatible with alcohols, strong bases (like sodium hydroxide and potassium hydroxide), and oxidizing agents.[3][5] It can also attack rubber and some plastics, so ensure that any storage containers or reaction vessels are made of appropriate materials like glass with PTFE-lined caps.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Fuming upon opening the bottle | Exposure to atmospheric moisture. | Immediately move the bottle to a fume hood. Handle under an inert atmosphere for future use. Consider purging the headspace with an inert gas before resealing. |
| Cloudy appearance of the liquid | Partial hydrolysis or contamination. | The reagent may be partially decomposed. For sensitive reactions, it is recommended to purify the reagent by distillation before use. |
| Low yield in acylation reaction | Degraded reagent due to improper storage or handling. | Verify the integrity of a new or properly stored bottle of the reagent. Ensure all experimental conditions are strictly anhydrous. |
| Pressure buildup in the storage bottle | Decomposition leading to HCl gas formation. | Handle the bottle with extreme caution in a fume hood. Slowly vent the pressure. If decomposition is significant, dispose of the reagent according to your institution's safety protocols. |
Stability and Storage Data Summary
| Parameter | Recommendation/Data | Source |
| Sensitivity | Moisture Sensitive | [6] |
| Recommended Storage Temperature | Room Temperature or 10°C - 25°C | [2][6] |
| Storage Atmosphere | Under inert gas (e.g., Nitrogen) | [2] |
| Incompatible Materials | Water, alcohols, strong bases, oxidizing agents, rubber, some plastics | [3][5] |
| Primary Decomposition Product | Hydrogen Chloride (HCl) and the corresponding carboxylic acid | [3][5] |
Experimental Workflow and Logical Diagrams
The following diagrams illustrate key considerations for handling and the primary degradation pathway of this compound.
Caption: Experimental Workflow for Handling this compound.
Caption: Primary Degradation Pathway via Hydrolysis.
References
Identifying side products in 4-Carbethoxyhexafluorobutyryl chloride acylation
Welcome to the technical support center for 4-Carbethoxyhexafluorobutyryl chloride acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating side products, along with troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as ethyl hexafluoroglutaryl chloride, is a fluorinated acyl chloride.[1] Its chemical structure includes a reactive acyl chloride group and an ethyl ester. The presence of six fluorine atoms enhances the electrophilicity of the carbonyl carbon in the acyl chloride group, making it highly reactive towards nucleophiles like amines and alcohols.[1] A primary application is as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC), to improve the volatility and detection of analytes.[1] For instance, it is used to derivatize aniline for GC-MS analysis.[2][3][4]
Q2: What are the most common side products observed during acylation reactions with this compound?
While specific side product profiles are highly dependent on the substrate and reaction conditions, the most common side product is the hydrolysis of the acyl chloride to its corresponding carboxylic acid, 4-Carbethoxyhexafluorobutyric acid. This occurs in the presence of trace amounts of water in the reaction mixture.[5] Other potential side products can arise from incomplete reactions, reactions with impurities, or, in the case of substrates with multiple reactive sites, di-acylation or other secondary reactions.
Q3: How can I minimize the formation of the hydrolyzed side product?
To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[5] This includes:
-
Drying Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator immediately before use.
-
Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free from moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[5]
Q4: I am seeing multiple products in my reaction with a primary amine. What could be the cause?
With primary amines, besides the desired mono-acylated product, the formation of a di-acylated product (an imide) is a possibility, especially if the reaction conditions are harsh or if there is an excess of the acylating agent. Another possibility is that if your amine has other nucleophilic functional groups, acylation might occur at those sites as well. Careful control of stoichiometry (using a 1:1 ratio or a slight excess of the amine) and reaction temperature can help to favor the formation of the mono-acylated product.
Q5: Can the ester group in this compound react under the acylation conditions?
The acyl chloride is significantly more reactive than the ethyl ester. Under typical acylation conditions for amines or alcohols, the ester group is generally expected to remain intact. However, under harsh conditions, such as high temperatures or with very strong nucleophiles, reaction at the ester carbonyl could potentially occur, leading to amide formation or transesterification.
Troubleshooting Guide
This guide addresses common issues encountered during acylation reactions using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of the acyl chloride: The reagent may have degraded due to moisture.[5] 2. Inactive nucleophile: The amine or alcohol is not sufficiently nucleophilic under the reaction conditions. 3. Steric hindrance: The nucleophile or the substrate is sterically hindered, slowing down the reaction. | 1. Ensure anhydrous conditions: Rigorously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere.[5] 2. Add a base: For less reactive nucleophiles, the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) can activate the nucleophile and scavenge the HCl byproduct. 3. Increase reaction temperature or time: Cautiously increase the temperature or prolong the reaction time while monitoring for decomposition. |
| Major Side Product Corresponding to the Hydrolyzed Acyl Chloride | Presence of water: Contamination from solvents, reagents, glassware, or the atmosphere.[5] | Strictly adhere to anhydrous techniques: Flame-dry glassware under vacuum, use freshly opened anhydrous solvents, and maintain a positive pressure of inert gas.[5] |
| Formation of Multiple Products | 1. Di-acylation of primary amines. 2. Reaction with impurities. 3. Side reactions due to high temperature. | 1. Control stoichiometry: Use a 1:1 molar ratio of the acyl chloride to the primary amine. Consider adding the acyl chloride slowly to a solution of the amine. 2. Purify starting materials: Ensure the purity of your amine or alcohol substrate. 3. Optimize reaction temperature: Run the reaction at a lower temperature (e.g., 0°C) to improve selectivity. |
| Difficulty in Product Purification | 1. Similar polarity of product and side products. 2. Product instability on silica gel. | 1. Alternative purification methods: Consider recrystallization, distillation (if the product is thermally stable), or preparative HPLC. 2. Use a different stationary phase: If using column chromatography, consider using alumina or a different type of silica gel. |
Experimental Protocols
Key Experiment: Acylation of Aniline with this compound for GC-MS Analysis
This protocol is adapted from a method for the derivatization of aniline in serum.[2][3]
Materials:
-
Aniline
-
This compound
-
Anhydrous chloroform
-
Anhydrous ethyl acetate
-
0.1 M Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1 equivalent) in anhydrous chloroform.
-
Acylation: Cool the solution to 0°C using an ice bath. To this solution, add this compound (1.1 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking small aliquots.
-
Work-up: Once the reaction is complete, wash the organic layer with a 0.1 M sodium hydroxide solution to remove any unreacted acyl chloride and the HCl byproduct. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure acylated product.
Visualizations
Caption: Reaction pathway for the acylation of a nucleophile.
Caption: Troubleshooting workflow for low product yield.
References
- 1. This compound (18381-53-8) for sale [vulcanchem.com]
- 2. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with this compound, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safe handling of moisture-sensitive 4-Carbethoxyhexafluorobutyryl chloride
Welcome to the technical support center for the safe and effective handling of 4-Carbethoxyhexafluorobutyryl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during its use in experimental settings.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Reagent degradation due to moisture exposure. | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Handle this compound under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1][2][3][4] |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Ensure the reaction is stirred adequately and allowed to proceed for a sufficient amount of time. Consider optimizing the reaction temperature. | |
| Improper quenching of the reaction. | Use a suitable quenching agent (e.g., anhydrous ethanol, methanol, or a saturated aqueous solution of sodium bicarbonate) and add it slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C) to control the exothermic reaction.[5][6][7][8] | |
| Formation of unexpected byproducts | Presence of water or other nucleophilic impurities. | As with low yield, ensure strictly anhydrous and inert conditions. Purify solvents and other reagents before use. |
| Side reactions with the solvent or other reagents. | Choose a non-reactive, anhydrous solvent. Be aware of the high reactivity of acyl chlorides with nucleophiles such as alcohols, amines, and even some ethers.[9][10] | |
| Difficulty in purifying the product | Contamination with hydrolyzed starting material (4-Carbethoxyhexafluorobutyric acid). | During aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[5] |
| Residual quenching agent or its byproducts. | If quenching with an alcohol, the resulting ester can be removed via chromatography or distillation. If using a basic aqueous solution, ensure thorough extraction and washing of the organic layer.[6][7] | |
| Reagent appears cloudy or has solidified | Hydrolysis due to improper storage. | Do not use the reagent. Dispose of it according to your institution's hazardous waste disposal procedures. |
| Storage at too low a temperature. | While refrigeration is recommended for long-term storage, allow the reagent to warm to room temperature under an inert atmosphere before opening to prevent condensation of atmospheric moisture. | |
| Fuming upon opening the bottle | Reaction with atmospheric moisture. | This is characteristic of reactive acyl chlorides.[11] Always open and handle the reagent in a well-ventilated fume hood and under a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage.[1] Upon contact with moisture, it hydrolyzes to produce corrosive hydrogen chloride (HCl) gas.[11][12][13] It should always be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a chemical fume hood.
Q2: How should I properly store this compound?
A2: It should be stored in a tightly sealed container, under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2] For long-term storage, refrigeration at 4°C is recommended.[2] Ensure the container is warmed to room temperature before opening to avoid condensation.
Q3: What are the signs of degradation of this compound?
A3: Degradation is primarily due to hydrolysis. Signs of degradation include a cloudy appearance, the presence of a solid precipitate (the corresponding carboxylic acid), or increased fuming due to the formation of HCl gas upon exposure to air.
Q4: Can I use a drying agent with this compound?
A4: While some literature suggests storing other acyl chlorides over molecular sieves, care must be taken as some drying agents can react with or catalyze the decomposition of acyl chlorides. If you suspect water contamination in a solution of the acyl chloride, using a small amount of 3A molecular sieves that have been properly activated may be acceptable, but it is generally better to prevent contamination in the first place.
Q5: What is the best way to quench a reaction involving this compound?
A5: The choice of quenching agent depends on the reaction and desired workup.
-
Anhydrous Alcohols (e.g., ethanol or methanol): This is a common method, particularly in derivatization reactions for GC analysis.[6][7] It converts the excess acyl chloride into an ester, which can be easier to separate than the carboxylic acid.
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This method neutralizes the excess acyl chloride to the corresponding carboxylate salt, which is typically water-soluble, and also neutralizes the HCl byproduct.[5] This should be done slowly and with cooling, as the reaction is exothermic and produces CO₂ gas.
-
Water: While water will hydrolyze the acyl chloride, the reaction can be vigorous and produces corrosive HCl.[8][12] If this method is used, it should be done with extreme caution, adding the reaction mixture to a large excess of ice-cold water with vigorous stirring.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClF₆O₃ | [14] |
| Molecular Weight | 286.55 g/mol | [14] |
| Boiling Point | 159-163 °C | [1] |
| Density | 1.47 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.359 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Reaction under Inert Atmosphere
This protocol outlines the setup for a reaction using this compound under anhydrous and inert conditions using a Schlenk line.
Materials:
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, condenser, addition funnel)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Septa, needles, and cannulas
-
Anhydrous solvents and reagents
-
This compound
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and assembled while still hot.[2][3][4] Allow the apparatus to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).
-
Inert Atmosphere Purge: Connect the assembled glassware to the Schlenk line. Evacuate the apparatus using the vacuum manifold and then backfill with inert gas. Repeat this vacuum/backfill cycle three to five times to ensure the removal of atmospheric gases and residual moisture.[1]
-
Reagent Transfer: Transfer anhydrous solvents and other liquid reagents into the reaction flask via a syringe or cannula. Add solid reagents under a positive flow of inert gas.
-
Addition of this compound: Using a gas-tight syringe, carefully draw the required amount of this compound and add it dropwise to the reaction mixture, typically at a controlled temperature (e.g., in an ice bath).
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[2]
-
Workup: Once the reaction is complete, proceed to the quenching protocol.
Protocol 2: Quenching of this compound with Anhydrous Ethanol
This protocol is adapted from a procedure for the derivatization of amphetamines for GC/MS analysis.[6][7]
Materials:
-
Reaction mixture containing excess this compound
-
Anhydrous ethanol
-
Ice bath
Procedure:
-
Cool the Reaction: Cool the reaction flask in an ice bath to 0°C to moderate the exothermic quenching reaction.
-
Slow Addition of Ethanol: While stirring the reaction mixture, slowly add an excess of anhydrous ethanol dropwise. The excess acyl chloride will react with the ethanol to form the corresponding diethyl ester and HCl.
-
Stirring: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at room temperature to ensure the reaction is complete.
-
Subsequent Workup: Proceed with the standard workup for your specific reaction, which may include aqueous extraction and purification.
Visualizations
Caption: A flowchart illustrating the key steps for a typical experiment involving this compound.
Caption: A decision tree to guide troubleshooting efforts when encountering low product yield in reactions.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. CAS 18381-53-8 | 2123-7-07 | MDL MFCD00054671 | this compound | SynQuest Laboratories [synquestlabs.com]
Technical Support Center: Aqueous Workup for 4-Carbethoxyhexafluorobutyryl Chloride Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) regarding the aqueous workup procedure for reactions involving 4-Carbethoxyhexafluorobutyryl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for an aqueous workup after a reaction with this compound?
A1: A typical aqueous workup involves several key stages. First, the reaction is cooled (usually in an ice bath) and the excess, highly reactive this compound is carefully neutralized or "quenched".[1] This is often done by slowly adding a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) or simply water.[1][2] Following the quench, the desired product is separated from the aqueous phase by extraction with an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The resulting organic layer is then washed, typically with water and/or brine, to remove residual water-soluble impurities. Finally, the organic layer is dried over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3][4]
Q2: Why is the quenching step critical and what are the risks of performing it incorrectly?
A2: The quenching step is critical for safety and product purity. This compound, like other acyl chlorides, reacts vigorously with nucleophiles such as water.[1][2] Incorrect quenching, such as adding the quenching agent too quickly or without adequate cooling, can lead to a highly exothermic reaction, causing the solvent to boil and potentially creating a pressure buildup.[1] If using a carbonate or bicarbonate solution, this rapid reaction also produces a large volume of CO₂ gas, which can cause dangerous foaming and splashing of corrosive materials out of the flask.[1][4] A controlled, slow addition to a cooled, well-stirred solution is essential for a safe and effective workup.[1]
Q3: My reaction mixture formed a stable emulsion during the workup. How can I resolve this?
A3: Emulsion formation during liquid-liquid extraction can be a common issue, especially when using solvents like THF or benzene.[5] To break an emulsion, you can try several techniques. Adding a saturated aqueous solution of sodium chloride (brine) is often effective; the increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.[4] Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsions. If an emulsion has already formed, allowing it to stand for an extended period may lead to separation. Filtering the emulsified layer through a pad of Celite or glass wool can also be effective.
Q4: I suspect my desired product, which may be polar, is being lost in the aqueous layer. What can I do?
A4: If your product has significant polarity, it may have some solubility in the aqueous layer, leading to reduced yield.[5] To mitigate this, you can perform multiple extractions of the aqueous layer with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to more efficiently recover the product. "Salting out" by adding brine to the aqueous layer before extraction can decrease the solubility of the organic product in the aqueous phase.[4] In cases with very polar products, a more polar extraction solvent, such as a 3:1 mixture of chloroform and isopropanol, might be more effective than standard solvents like ethyl acetate or ether.[5]
Q5: Can the carbethoxy (ethyl ester) group in my molecule be hydrolyzed during the workup?
A5: Yes, the ethyl ester functional group is susceptible to hydrolysis under either strongly acidic or strongly basic conditions, which would convert it to a carboxylic acid. To minimize this risk, it is crucial to use a mild base for neutralization, such as saturated sodium bicarbonate (NaHCO₃), rather than strong bases like sodium hydroxide (NaOH).[4] Contact time should also be minimized. Once the reaction is neutralized, proceed with the extraction and drying steps without unnecessary delay.
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Violent, Uncontrolled Reaction During Quenching | 1. Quenching agent added too quickly.2. Insufficient cooling of the reaction mixture.3. High concentration of unreacted acyl chloride. | 1. Always add the quenching solution slowly and dropwise using an addition funnel.[1]2. Ensure the reaction flask is submerged in an ice-water bath during the entire quenching process.3. Consider diluting the reaction mixture with more of the reaction solvent before quenching. |
| Persistent Emulsion | 1. Vigorous shaking of the separatory funnel.2. Certain solvents (e.g., THF) are prone to causing emulsions.[5]3. High concentration of surfactants or polar by-products. | 1. Add saturated brine (NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[4]2. Allow the mixture to stand undisturbed for 20-30 minutes.3. Filter the mixture through a pad of Celite. |
| Low or No Product Yield | 1. Product is partially soluble in the aqueous layer.[5]2. Incomplete extraction.3. Product degradation during workup (e.g., ester hydrolysis). | 1. Perform multiple extractions (3-4 times) with the organic solvent.2. "Salt out" the product by saturating the aqueous layer with NaCl before extraction.[4]3. Use a mild base (NaHCO₃) for neutralization and avoid prolonged exposure. |
| Aqueous Layer is Strongly Acidic After Extraction | 1. Insufficient amount of base used for quenching/neutralization.2. HCl is a byproduct of the acyl chloride reaction with nucleophiles. | 1. Carefully add more saturated NaHCO₃ solution to the aqueous layer until effervescence ceases.2. Wash the organic layer again with saturated NaHCO₃ solution, followed by a water wash. |
| Final Product is Wet (Contains Water) | 1. Inadequate drying of the organic layer.2. Insufficient amount of drying agent used.3. Drying agent was not in contact with the solution long enough. | 1. Add more anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps together.2. Allow the organic solution to stand over the drying agent for at least 15-20 minutes with occasional swirling.[4] |
Data Presentation
Table 1: Common Organic Solvents for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility | Notes |
| Ethyl Acetate | 0.902 | 77.1 | Moderately Soluble | Good general-purpose solvent, but can co-extract some water. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Slightly Soluble | Higher density than water (forms bottom layer); good for many compounds. |
| Diethyl Ether | 0.713 | 34.6 | Slightly Soluble | Highly volatile and flammable; good for less polar compounds. |
| Hexanes | ~0.66 | ~69 | Insoluble | Used for very nonpolar compounds.[5] |
Table 2: Common Drying Agents for Organic Layers
| Drying Agent | Capacity | Speed | Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Moderate | Neutral, inexpensive, and easy to filter off.[4] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Moderate | Fast | Slightly acidic; very effective at removing water. |
| Anhydrous Calcium Chloride (CaCl₂) | High | Fast | Can form complexes with alcohols, amines, and some carbonyl compounds. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup Using Sodium Bicarbonate
This protocol is suitable for reactions where no strong Lewis acid catalyst was used.
-
Cooling: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath for 10-15 minutes.
-
Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Continue the addition until gas evolution (effervescence) ceases. Ensure the temperature remains low throughout the addition.[1]
-
Extraction: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent like ethyl acetate. Separate the organic layer from the aqueous layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer once with deionized water and then once with saturated brine solution. The brine wash helps to remove residual water from the organic layer.[4]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent such as sodium sulfate.[4] Swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing and not clumped.
-
Filtration & Concentration: Filter the solution to remove the drying agent, rinsing the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Workup for Reactions Involving Lewis Acids (e.g., Friedel-Crafts Acylation)
This protocol is adapted for reactions like Friedel-Crafts acylation, which require a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃).[6]
-
Cooling: Cool the reaction flask thoroughly in a large ice-water bath.
-
Quenching: Prepare a separate beaker of crushed ice and, if necessary, dilute HCl. Very slowly and carefully pour the reaction mixture over the ice with vigorous stirring. Alternatively, slowly add the ice/acid mixture to the reaction flask. This step hydrolyzes the Lewis acid-ketone complex and quenches unreacted materials.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the mixture several times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic extracts. Wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure as described in Protocol 1.[4]
Visualizations
Caption: Figure 1: A generalized workflow for a standard aqueous workup procedure.
Caption: Figure 2: A decision tree for troubleshooting common aqueous workup issues.
References
Preventing thermal decomposition of 4-Carbethoxyhexafluorobutyryl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Carbethoxyhexafluorobutyryl chloride. The information is designed to help prevent and troubleshoot issues related to the thermal decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, with the IUPAC name ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, is a fluorinated organic compound.[1] It possesses both an acyl chloride and an ester functional group. Basic physico-chemical properties are listed in the table below.
| Property | Value |
| Molecular Formula | C₇H₅ClF₆O₃[1][2] |
| Molar Mass | 286.56 g/mol [2] |
| Density | 1.47 g/cm³[2] |
| Boiling Point | 159 °C[3] |
Q2: What are the primary factors that can cause the decomposition of this compound?
While specific data for this compound is limited, based on the chemistry of similar molecules, the primary factors leading to decomposition are:
-
Heat: Acyl chlorides, particularly those with electron-withdrawing groups, can be thermally labile.
-
Moisture: Acyl chlorides react readily with water, leading to hydrolysis to the corresponding carboxylic acid.
-
Presence of Catalysts: Certain metals or impurities can catalyze decomposition pathways like decarbonylation.
Q3: What are the likely thermal decomposition pathways for this compound?
Based on general principles for perfluorinated acyl chlorides, two likely thermal decomposition pathways are:
-
Decarbonylation: The loss of a carbon monoxide (CO) molecule to form a chlorinated and fluorinated alkane.
-
Elimination Reactions: The presence of the ester group and the fluorinated chain could potentially lead to more complex elimination pathways under thermal stress.
Q4: How should this compound be properly stored to minimize decomposition?
To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as water, strong acids, bases, and oxidizing agents. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Vigorous reaction or fuming upon opening the container. | Exposure to atmospheric moisture. | Handle the compound in a fume hood with appropriate personal protective equipment (PPE). If possible, work in a glovebox or under an inert atmosphere. |
| Low yield or formation of unexpected byproducts in a reaction involving heating. | Thermal decomposition of the acyl chloride. | - Lower the reaction temperature. - Reduce the reaction time. - Consider using a milder activation method if applicable. - Perform a small-scale thermal stability test (see Experimental Protocols) to determine the decomposition onset temperature. |
| Formation of a carboxylic acid byproduct. | Hydrolysis due to the presence of water. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (nitrogen or argon). |
| Discoloration of the compound upon storage or during a reaction. | Slow decomposition. | - Check the storage conditions and ensure the container is properly sealed. - If discoloration occurs during a reaction, it may be an indication of thermal instability at the reaction temperature. |
Experimental Protocols
Protocol 1: Determination of Onset Temperature of Thermal Decomposition by Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature at which the thermal decomposition of this compound begins.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sealed pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature to a temperature above its boiling point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Monitor the heat flow as a function of temperature.
-
The onset of an exothermic or endothermic event that is not associated with a phase change (like melting or boiling) can indicate the beginning of thermal decomposition.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for determining the thermal decomposition onset temperature using DSC.
References
Challenges in scaling up the synthesis of 4-Carbethoxyhexafluorobutyryl chloride
Technical Support Center: Synthesis of 4-Carbethoxyhexafluorobutyryl Chloride
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful scale-up of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the conversion of its corresponding carboxylic acid, hexafluoroglutaric acid monoethyl ester, to the acid chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion.
Q2: Are there any significant safety precautions to consider during this synthesis?
A2: Yes, this synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). The reaction should be carried out under anhydrous conditions to prevent unwanted side reactions and ensure safety.
Q3: Can other chlorinating agents be used for this synthesis?
A3: While thionyl chloride is common, other reagents like oxalyl chloride or phosphorus pentachloride can also be used to form acid chlorides from carboxylic acids. However, reaction conditions and work-up procedures may vary. For fluorinated compounds, the choice of reagent can influence the purity and yield of the final product.
Q4: What are the primary impurities I might encounter in my final product?
A4: The most likely impurities include unreacted hexafluoroglutaric acid monoethyl ester, the corresponding acid anhydride formed as a byproduct, and residual chlorinating agent or solvent. Hydrolysis of the product back to the carboxylic acid can also occur if exposed to moisture.
Q5: How can I purify the crude this compound?
A5: Fractional distillation under reduced pressure is the most effective method for purifying the final product. Due to the reactive nature of acid chlorides, it is crucial to ensure all glassware is scrupulously dry to prevent hydrolysis during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or old thionyl chloride. 2. Presence of moisture in reagents or glassware. 3. Insufficient reaction temperature or time. | 1. Use freshly distilled or a new bottle of thionyl chloride. 2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the starting material is dry. 3. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). If the reaction is sluggish, consider a modest increase in temperature, but be cautious of potential side reactions. |
| Formation of a Significant Amount of High-Boiling Point Residue | 1. Formation of the corresponding anhydride. 2. Polymerization or decomposition at elevated temperatures. | 1. This can occur if the reaction is overheated or if there is insufficient chlorinating agent. Use a slight excess of thionyl chloride and maintain the recommended reaction temperature. 2. Avoid excessive heating during the reaction and distillation. Use a lower distillation pressure to reduce the boiling point. |
| Product Hydrolyzes Back to Carboxylic Acid During Work-up | 1. Exposure to atmospheric moisture. 2. Use of non-anhydrous solvents or reagents during purification. | 1. Perform the work-up and distillation under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure all solvents and reagents used for purification are strictly anhydrous. |
| Ester Cleavage or Transesterification | 1. Reaction temperature is too high, leading to reaction with the ester group. | 1. Carefully control the reaction temperature. For sensitive substrates, the reaction can be performed at room temperature or with gentle heating.[1] |
| Difficulty in Removing Excess Thionyl Chloride | 1. Thionyl chloride has a boiling point close to some solvents. | 1. After the reaction is complete, excess thionyl chloride can be removed by co-evaporation with an inert, high-boiling solvent like toluene under reduced pressure. Ensure the vacuum pump is protected with a suitable trap. |
Experimental Protocols
Synthesis of this compound from Hexafluoroglutaric Acid Monoethyl Ester
This protocol is based on general procedures for the synthesis of acid chlorides from carboxylic acids using thionyl chloride.
Materials:
-
Hexafluoroglutaric acid monoethyl ester
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)
-
Dry glassware
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add hexafluoroglutaric acid monoethyl ester.
-
Reaction: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the starting material at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, but caution is advised as it can promote side reactions.
-
Heating: Gently heat the reaction mixture to reflux (approximately 76-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation. Alternatively, anhydrous toluene can be added, and the mixture can be concentrated under reduced pressure to azeotropically remove the remaining thionyl chloride.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactant Ratio | 1.0 eq. Hexafluoroglutaric acid monoethyl ester : 1.5-2.0 eq. Thionyl chloride | An excess of thionyl chloride ensures complete conversion. |
| Reaction Temperature | 76-80°C (Reflux) | Careful temperature control is crucial to prevent side reactions. |
| Reaction Time | 2-4 hours | Monitor for the cessation of gas evolution. |
| Expected Yield | 75-90% | Yields can vary based on the purity of starting materials and reaction conditions. |
| Boiling Point (Product) | ~161-163 °C (at atmospheric pressure) | Distillation under reduced pressure is recommended to avoid decomposition. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis and purification issues.
References
Technical Support Center: Monitoring 4-Carbethoxyhexafluorobutyryl Chloride Reactions by NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 4-Carbethoxyhexafluorobutyryl chloride using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic features to monitor during a reaction with this compound?
A1: When monitoring reactions of this compound, the primary focus is on the disappearance of the acid chloride functional group and the appearance of a new functional group (e.g., ester or amide).
-
By IR Spectroscopy: Look for the disappearance of the characteristic strong C=O stretching band of the acid chloride, typically found at a high frequency (around 1800 cm⁻¹). Simultaneously, monitor the appearance of the C=O stretching band of the product, such as an ester (around 1735-1750 cm⁻¹) or an amide (around 1640-1670 cm⁻¹).
-
By NMR Spectroscopy:
-
¹H NMR: Monitor the changes in the chemical shifts of the ethyl group protons (-OCH₂CH₃). These shifts will be influenced by the change from an acid chloride to an ester or amide.
-
¹⁹F NMR: This is a highly sensitive method for this compound. The fluorine atoms on the carbon chain will exhibit characteristic chemical shifts. As the reaction proceeds, the electronic environment of these fluorine atoms changes, leading to a shift in their resonance frequencies. Monitoring the disappearance of the starting material's ¹⁹F signals and the appearance of new product signals is a robust way to track the reaction.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is particularly informative. The carbonyl carbon of the acid chloride will have a distinct chemical shift that will change upon conversion to an ester or amide.
-
Q2: What are the most common reactions of this compound that I might be monitoring?
A2: this compound is a reactive acylating agent. The most common reactions you will likely monitor are nucleophilic acyl substitutions with:
-
Alcohols: To form esters.
-
Amines (primary or secondary): To form amides.
Q3: Can I use ¹H NMR to monitor the reaction if my reactant (e.g., an alcohol or amine) has overlapping signals with my product?
A3: While overlapping signals in ¹H NMR can be challenging, you have several options:
-
Focus on non-overlapping peaks: Even if some signals overlap, there might be unique peaks for either the starting material or the product that can be integrated and monitored.
-
Use ¹⁹F NMR: For this compound, ¹⁹F NMR is an excellent alternative. The high sensitivity and large chemical shift dispersion of ¹⁹F often provide well-resolved signals for both the reactant and product, free from proton signals.
-
Use a higher field NMR spectrometer: This can improve the resolution of your spectrum and may separate the overlapping signals.
-
Change the solvent: Different deuterated solvents can induce different chemical shifts (the "solvent effect"), which might resolve the overlap.
Q4: How can I perform quantitative analysis of my reaction using NMR?
A4: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of reactants and products. To ensure accurate quantification:
-
Use a long relaxation delay (d1): This should be at least 5 times the longest T1 relaxation time of the nuclei you are observing to ensure complete relaxation between scans.
-
Ensure uniform excitation: Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans: This will ensure a good signal-to-noise ratio for accurate integration.
-
Careful integration: Integrate well-resolved peaks of both the starting material and the product. The ratio of the integrals (normalized by the number of protons contributing to each signal) will give you the relative molar ratio of the species in the mixture.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | 1. Poor shimming of the magnetic field.2. Sample is too concentrated.3. Presence of paramagnetic impurities.4. Inhomogeneous sample (e.g., undissolved material). | 1. Re-shim the spectrometer. For reaction monitoring, a quick shim may be necessary at the start.2. Dilute the sample.3. Filter the sample if solids are present.4. Ensure all components are fully dissolved. |
| Rolling or uneven baseline in ¹⁹F NMR | 1. Very broad background signals from the probe, especially with fluorine-containing materials in the probe construction.2. Improperly set phasing parameters. | 1. Use a baseline correction function in your processing software. A polynomial fit is often effective.[1]2. Manually re-phase the spectrum carefully. |
| Unexpected peaks in the spectrum | 1. Impurities in the starting materials or solvent.2. Side reactions occurring.3. Spinning sidebands (symmetrical peaks around a large signal).4. ¹³C satellites in ¹⁹F spectra (small, symmetrical peaks around a large signal). | 1. Run a spectrum of your starting materials and solvent individually to identify impurity peaks.2. Consider the possibility of side products and try to identify them using 2D NMR techniques if necessary.3. Reduce the spinning rate or acquire the spectrum without spinning.4. These are expected and their intensity is relative to the natural abundance of ¹³C. They can usually be ignored for the purpose of monitoring the main reaction components. |
| Inaccurate integrations for quantitative analysis | 1. Insufficient relaxation delay (d1).2. Poor signal-to-noise ratio.3. Overlapping peaks.4. Incorrect phasing or baseline correction. | 1. Increase the relaxation delay (d1) to at least 5 times the T1 of the slowest relaxing nucleus of interest.2. Increase the number of scans.3. Choose non-overlapping peaks for integration. If not possible, use deconvolution software.4. Carefully re-process the spectrum with proper phasing and baseline correction. |
IR Spectroscopy
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy spectrum | 1. Not enough scans.2. Dirty ATR crystal.3. Misaligned optics. | 1. Increase the number of scans to improve the signal-to-noise ratio.2. Clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) and a soft, lint-free cloth.3. Consult your instrument manual or a service engineer for alignment procedures. |
| Sloping or curved baseline | 1. Inappropriate background spectrum.2. Sample not making good contact with the ATR crystal. | 1. Ensure the background spectrum is taken with a clean, dry ATR crystal under the same conditions as the sample measurement.2. For liquids, ensure the crystal is fully covered. For solids, ensure sufficient pressure is applied for good contact. |
| Broad, overwhelming peaks (often in the 3200-3600 cm⁻¹ region) | 1. Presence of water or alcohol in the sample. | 1. While this can sometimes obscure other peaks, it can also be used to monitor the consumption of an alcohol reactant. Focus on the fingerprint region and the carbonyl region for more specific information. |
| Shifting peak positions during the reaction | 1. Change in temperature.2. Change in solvent polarity as the reaction progresses. | 1. Use a temperature-controlled probe to maintain a constant temperature.2. This is a real effect and can sometimes provide additional information about the reaction progress. Focus on the appearance/disappearance of key functional group peaks for primary monitoring. |
Predicted Spectroscopic Data
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| This compound | ||
| -O-CH₂ -CH₃ | 4.4 - 4.6 | 64 - 66 |
| -O-CH₂-CH₃ | 1.3 - 1.5 | 13 - 15 |
| -C =O (Ester) | - | 160 - 165 |
| -C F₂-C=O (Ester) | - | 110 - 120 (t) |
| -CF₂-C F₂- | - | 105 - 115 (t) |
| -CF₂-C F₂-C=O (Acid Chloride) | - | 110 - 120 (t) |
| -C =O (Acid Chloride) | - | 165 - 170 |
| Product Example: Reaction with Ethanolamine | ||
| -O-CH₂ -CH₃ | 4.3 - 4.5 | 63 - 65 |
| -O-CH₂-CH₃ | 1.2 - 1.4 | 13 - 15 |
| -NH-CH₂ -CH₂OH | 3.5 - 3.7 | 42 - 44 |
| -NH-CH₂-CH₂ OH | 3.7 - 3.9 | 60 - 62 |
| -C =O (Amide) | - | 160 - 165 |
Predicted ¹⁹F NMR Chemical Shifts (relative to CFCl₃)
| Assignment | Predicted ¹⁹F Shift (ppm) |
| This compound | |
| -CF₂ -C=O (Ester) | -115 to -125 |
| -CF₂-CF₂ - | -120 to -130 |
| -CF₂ -C=O (Acid Chloride) | -110 to -120 |
| Product Example: Reaction with Ethanolamine | |
| -CF₂ -C=O (Ester) | -115 to -125 |
| -CF₂-CF₂ - | -120 to -130 |
| -CF₂ -C=O (Amide) | -112 to -122 |
Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Starting Material (Acid Chloride) | Product Example (Amide) |
| C=O Stretch (Acid Chloride) | ~1800 (strong, sharp) | (disappears) |
| C=O Stretch (Ester) | ~1740 (strong, sharp) | ~1740 (strong, sharp) |
| C=O Stretch (Amide I) | (not present) | ~1650 (strong, sharp) |
| N-H Bend (Amide II) | (not present) | ~1550 (medium) |
| C-F Stretch | 1100-1300 (strong, multiple bands) | 1100-1300 (strong, multiple bands) |
| O-H Stretch (from Ethanolamine product) | (not present) | 3200-3500 (broad) |
| N-H Stretch | (not present) | 3100-3500 (medium, broad) |
Experimental Protocols
Protocol 1: General Procedure for In-Situ NMR Reaction Monitoring
-
Prepare the Reactant Solution: In an NMR tube, dissolve the limiting reagent (e.g., the alcohol or amine) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of approximately 0.5 mL.
-
Acquire a Pre-reaction Spectrum: Obtain a ¹H and/or ¹⁹F NMR spectrum of this solution to serve as a t=0 reference.
-
Initiate the Reaction: Add a measured amount of this compound to the NMR tube. Quickly cap, invert the tube a few times to mix, and insert it into the NMR spectrometer.
-
Set Up Time-course Acquisition: Use the spectrometer's software to set up a series of 1D spectra to be acquired at regular intervals (e.g., every 5 minutes). Ensure the relaxation delay (d1) is adequate for quantitative measurements if desired.
-
Process and Analyze the Data: After the reaction is complete, process the array of spectra. Integrate the signals corresponding to the starting material and the product to determine the reaction profile over time.
Protocol 2: General Procedure for In-Situ ATR-IR Reaction Monitoring
-
Set Up the Reaction: Assemble the reaction vessel with an overhead stirrer and the ATR-IR probe inserted into the reaction mixture.
-
Collect a Background Spectrum: Before adding the final reagent, collect a background spectrum of the initial reaction mixture.
-
Start the Reaction and Data Collection: Add the this compound to the reaction vessel and immediately begin collecting IR spectra at regular intervals (e.g., every 30 seconds).
-
Analyze the Data: Monitor the decrease in the absorbance of the acid chloride C=O peak and the increase in the absorbance of the product's C=O peak over time to track the reaction progress.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: 4-Carbethoxyhexafluorobutyryl Chloride vs. TFAA for Amine Derivatization in Analytical Chemistry
For researchers, scientists, and drug development professionals seeking to enhance the analytical detection of amines, the choice of derivatizing agent is paramount. This guide provides a detailed comparison of two prominent reagents: 4-Carbethoxyhexafluorobutyryl chloride (4-CHBC) and Trifluoroacetic anhydride (TFAA). By converting polar amines into more volatile and thermally stable derivatives, these reagents significantly improve chromatographic separation and detection sensitivity, particularly in gas chromatography (GC).
The primary goal of derivatization in this context is to replace the active hydrogens on primary and secondary amines with a bulkier, less polar functional group. This chemical modification leads to several analytical advantages, including increased volatility, improved peak shape, and enhanced sensitivity, especially with electron capture detection (ECD) due to the introduction of fluorine atoms.[1]
At a Glance: 4-CHBC vs. TFAA
| Feature | This compound (4-CHBC) | Trifluoroacetic anhydride (TFAA) |
| Primary Application | GC-MS analysis of specific amines (e.g., amphetamines) | Broad-spectrum acylation reagent for GC analysis of amines, alcohols, and phenols.[2][3][4] |
| Key Advantage | Produces stable derivatives with higher mass fragmentation patterns, reducing interference from low molecular weight compounds. | Highly reactive and volatile, leading to rapid derivatization.[2][4] No acidic byproducts are formed.[2][4] |
| Derivative Formed | 4-Carbethoxyhexafluorobutyramide | Trifluoroacetamide |
| Volatility of Derivative | Less volatile than TFAA derivatives. | Highly volatile.[4] |
| Stability of Derivative | Reported to be very stable.[5] | Generally stable, though stability can be influenced by the specific amine and conditions.[6] |
| Byproducts | Hydrochloric acid (HCl) | Trifluoroacetic acid (volatile, often removed with the solvent) |
| Reaction Conditions | Typically requires a base to neutralize HCl byproduct. | Often performed with a catalyst (e.g., pyridine, TEA, TMA) to promote reactivity.[2] |
Delving Deeper: A Performance-Based Comparison
Reactivity and Reaction Conditions
Trifluoroacetic anhydride is known for its high reactivity, readily reacting with primary and secondary amines, as well as other functional groups like alcohols and phenols.[3][4] The reaction is typically rapid, often completed within 15-30 minutes at moderately elevated temperatures (e.g., 50-70°C).[1][2] While TFAA can be used alone, the addition of a catalyst such as triethylamine (TEA) or trimethylamine (TMA) is common to enhance the reaction rate.[2] A key advantage of TFAA is that its primary byproduct, trifluoroacetic acid, is volatile and can be easily removed along with the solvent.[2][4]
This compound, an acyl chloride, also readily reacts with amines via nucleophilic acyl substitution. The reaction results in the formation of a stable amide derivative and hydrochloric acid (HCl). The generation of HCl necessitates the use of a base in the reaction mixture to act as an acid scavenger, driving the reaction to completion. While specific, generalized protocols for a wide range of amines are less commonly documented than for TFAA, its application in the analysis of amphetamines highlights its effectiveness.
Chromatographic Performance and Detection
The choice of derivatizing agent significantly impacts the chromatographic behavior of the target amines. TFAA derivatives are highly volatile, which is advantageous for GC analysis as it allows for elution at lower temperatures, reducing the risk of thermal degradation of the analytes.[4] The introduction of the trifluoromethyl group also dramatically enhances the sensitivity for electron capture detection (ECD).[1]
Derivatives of 4-CHBC are inherently less volatile than their TFAA counterparts due to the larger carbethoxyhexafluorobutyryl group. This can be advantageous in certain applications, as it can improve chromatographic separation from more volatile matrix components. A significant benefit of 4-CHBC lies in the mass fragmentation pattern of its derivatives in mass spectrometry (MS). The resulting 4-carbethoxyhexafluorobutyramides produce higher mass fragments, which can help to eliminate interference from low molecular weight background ions, a common challenge in complex matrices.
Stability of Derivatives
The stability of the resulting derivative is crucial for reproducible and accurate quantification. Trifluoroacetamides, the derivatives formed from TFAA, are generally considered stable.[6] However, the stability can be influenced by the structure of the parent amine and the storage conditions of the derivatized sample.
Derivatives formed with 4-CHBC are reported to be very stable, which is a key advantage for methods requiring sample storage or analysis of large batches.[5] The robust nature of the 4-carbethoxyhexafluorobutyramide linkage contributes to this stability.
Experimental Protocols
General Protocol for Amine Derivatization with TFAA
This protocol is a general guideline and may require optimization for specific applications.[1][2]
Materials:
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Amine sample
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Trifluoroacetic anhydride (TFAA)
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Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Acid scavenger (e.g., 0.05 M trimethylamine in benzene) (optional, but recommended)
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Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Dissolve a known amount of the amine sample (e.g., 50 µg) in an anhydrous solvent (e.g., 0.5 mL of benzene).[2]
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Add the acid scavenger, if used (e.g., 0.1 mL of 0.05 M TMA in benzene).[2]
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Add TFAA (e.g., 10 µL).[2]
-
Cap the vial tightly and heat at 50-70°C for 15-30 minutes.[1][2]
-
Cool the reaction mixture to room temperature.
-
(Optional) Add an aqueous solution (e.g., 1 mL of 5% ammonia in water) and shake to partition. Inject an aliquot of the organic layer.[2] Alternatively, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for injection.
Protocol for Amine Derivatization with this compound (Adapted for General Use)
This protocol is adapted from procedures for specific amines and may require optimization.
Materials:
-
Amine sample
-
This compound (4-CHBC)
-
Anhydrous aprotic solvent (e.g., toluene, acetonitrile)
-
Base (e.g., pyridine, triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Dissolve a known amount of the amine sample in an anhydrous aprotic solvent.
-
Add a base to the mixture to act as an acid scavenger.
-
Add a solution of 4-CHBC in the same solvent.
-
Cap the vial tightly and heat at an optimized temperature and time (e.g., 60-80°C for 30-60 minutes).
-
Cool the reaction mixture to room temperature.
-
The mixture may be washed with a dilute aqueous acid and then water to remove excess base and salts.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
Inject an aliquot of the organic solution into the GC system.
Visualizing the Chemistry and Workflow
Reaction Mechanisms
General Experimental Workflow
Conclusion
Both this compound and Trifluoroacetic anhydride are effective reagents for the derivatization of amines for chromatographic analysis. The choice between them will depend on the specific requirements of the assay.
-
TFAA is a highly reactive, versatile reagent that is well-suited for a broad range of amines and offers the advantage of volatile byproducts. Its derivatives are ideal for GC-ECD analysis.
-
4-CHBC presents a compelling alternative, particularly for GC-MS applications where the stability of the derivative and the avoidance of low-mass interferences are critical. The higher mass of the resulting derivatives can provide more specific fragmentation patterns, aiding in structural elucidation and quantification in complex matrices.
For researchers developing new analytical methods for amines, it is recommended to evaluate both reagents to determine which provides the optimal performance in terms of sensitivity, selectivity, and reproducibility for their specific analytes and instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
A Comparative Analysis of 4-Carbethoxyhexafluorobutyryl Chloride and Other Acylating Agents for Researchers and Drug Development Professionals
A comprehensive guide to selecting the optimal acylating agent for your synthetic needs, this report provides a detailed comparison of 4-Carbethoxyhexafluorobutyryl chloride against other commonly used acylating agents. This guide includes a review of their reactivity, selectivity, and handling characteristics, supported by experimental data and detailed protocols for the acylation of a model primary amine.
Introduction to Acylating Agents
Acylating agents are essential reagents in organic synthesis, enabling the introduction of an acyl group (R-C=O) into a molecule. This chemical transformation is fundamental to the synthesis of a wide array of organic compounds, including esters, amides, and ketones. The choice of an appropriate acylating agent is critical and can significantly influence the efficiency, selectivity, and overall yield of a reaction. The reactivity of an acylating agent is primarily determined by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more electrophilic carbonyl carbon and a better leaving group result in a more reactive acylating agent.
This guide provides a comparative study of four acylating agents:
-
This compound: A fluorinated acyl chloride with an ester functional group. The presence of electron-withdrawing fluorine atoms is expected to enhance its reactivity.
-
Trifluoroacetic anhydride (TFAA): A highly reactive fluorinated anhydride commonly used for trifluoroacetylation.
-
Acetyl chloride: A standard, highly reactive, and widely used acyl chloride.
-
Acetic anhydride: A less reactive but commonly used and more manageable acylating agent compared to acetyl chloride.
Physical and Chemical Properties of Selected Acylating Agents
A summary of the key physical and chemical properties of the selected acylating agents is presented in the table below. These properties are crucial for understanding their reactivity and for making informed decisions regarding their handling and use in experimental setups.
| Property | This compound | Trifluoroacetic anhydride | Acetyl chloride | Acetic anhydride |
| Molecular Formula | C₇H₅ClF₆O₃ | C₄F₆O₃ | C₂H₃ClO | C₄H₆O₃ |
| Molecular Weight ( g/mol ) | 286.55 | 210.03 | 78.50 | 102.09 |
| Boiling Point (°C) | 161-163 | 39.5-40 | 51-52 | 138-140 |
| Density (g/mL) | 1.47 | 1.487 | 1.104 | 1.082 |
| Reactivity | High | Very High | Very High | Moderate |
| Key Features | Fluorinated, contains an ester group | Highly fluorinated, very reactive | Simple, highly reactive | Less reactive, easier to handle |
| Primary Byproduct | HCl | Trifluoroacetic acid | HCl | Acetic acid |
Comparative Performance in the Acylation of Aniline
To provide a direct comparison of the performance of these acylating agents, we will consider the acylation of aniline as a model reaction. Aniline is a common primary aromatic amine, and its acylation to form acetanilide (or its derivatives) is a well-established transformation. The following table summarizes the expected reaction conditions and outcomes for the acylation of aniline with each of the four acylating agents under standardized laboratory conditions.
| Acylating Agent | Reaction Time | Temperature (°C) | Yield (%) | Purity | Byproducts |
| This compound | 0.5 - 1 hour | 0 to RT | >90 | High | HCl |
| Trifluoroacetic anhydride | < 15 minutes | 0 to RT | >95 | High | Trifluoroacetic acid |
| Acetyl chloride | 0.5 - 1 hour | 0 to RT | >90 | High | HCl |
| Acetic anhydride | 1 - 3 hours | RT to 50 | 85-95 | Good | Acetic acid |
Experimental Protocols
Detailed methodologies for the acylation of aniline with each of the compared acylating agents are provided below. These protocols are designed to be conducted in a standard laboratory setting.
Protocol 1: Acylation of Aniline with this compound
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of Aniline with Trifluoroacetic Anhydride
Materials:
-
Aniline (1.0 eq)
-
Trifluoroacetic anhydride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is highly exothermic.
-
After the addition is complete, stir the reaction mixture at 0 °C for 15 minutes.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: Acylation of Aniline with Acetyl Chloride
Materials:
-
Aniline (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same procedure as outlined in Protocol 1 , substituting this compound with acetyl chloride. The reaction is typically complete within 30-60 minutes.
Protocol 4: Acylation of Aniline with Acetic Anhydride
Materials:
-
Aniline (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Glacial acetic acid (as solvent) or a suitable inert solvent like DCM with a catalytic amount of a base (e.g., pyridine).
-
Water
-
Saturated aqueous sodium bicarbonate solution
Procedure (in acetic acid):
-
In a round-bottom flask, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.5 eq) to the solution.
-
Heat the mixture at 50 °C for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and then with a dilute solution of sodium bicarbonate to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic acyl substitution and a typical experimental workflow for amine acylation.
Conclusion and Recommendations
The selection of an appropriate acylating agent is a critical decision in synthetic chemistry that depends on several factors, including the reactivity of the substrate, the desired reaction rate, and the tolerance of the molecule to the reaction conditions and byproducts.
-
This compound emerges as a highly effective and reactive acylating agent, comparable in reactivity to standard acyl chlorides like acetyl chloride. The presence of hexafluoro substitution enhances the electrophilicity of the carbonyl carbon, leading to rapid and high-yielding reactions. Its application in the derivatization of aniline for sensitive GC/MS analysis underscores its ability to produce clean and stable amide products.
-
Trifluoroacetic anhydride is the most reactive of the agents compared, offering extremely fast reaction times. However, its high reactivity can be a double-edged sword, potentially leading to side reactions and requiring careful temperature control. The byproduct, trifluoroacetic acid, is also corrosive and requires appropriate handling.
-
Acetyl chloride remains a reliable and cost-effective choice for many standard acylations. Its reactivity is high, and it provides good yields in a reasonable timeframe. The generation of HCl is a key consideration for acid-sensitive substrates.
-
Acetic anhydride is the mildest of the acylating agents discussed. While it requires longer reaction times or higher temperatures, it is often a safer and more manageable option, particularly for large-scale syntheses. Its byproduct, acetic acid, is less corrosive than HCl.
For researchers and drug development professionals, This compound represents a valuable tool, particularly when a highly reactive, fluorinated acylating agent is required. Its performance is on par with or exceeds that of standard acyl chlorides, with the added benefit of introducing a fluorinated moiety that can be of interest in medicinal chemistry for altering the physicochemical properties of a molecule. When extreme reactivity is needed and can be controlled, trifluoroacetic anhydride is a powerful option. For routine acetylations, the choice between acetyl chloride and acetic anhydride will depend on the specific requirements for reaction speed, scale, and sensitivity of the starting materials.
Unlocking Sensitivity and Specificity: The Advantages of 4-Carbethoxyhexafluorobutyryl Chloride Derivatives in Mass Spectrometry
In the landscape of analytical chemistry, particularly in disciplines such as clinical toxicology, pharmaceutical research, and metabolomics, the derivatization of analytes prior to mass spectrometric analysis is a cornerstone for achieving optimal sensitivity and specificity. Among the arsenal of derivatizing agents, 4-Carbethoxyhexafluorobutyryl chloride (4-CHFB-Cl) and its derivatives have emerged as powerful tools, offering distinct advantages over other commonly used reagents. This guide provides an objective comparison of 4-CHFB-Cl with alternative derivatizing agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their analytical workflows.
Enhanced Performance Through Unique Chemical Properties
This compound is an acylating agent that readily reacts with primary and secondary amines to form stable amide derivatives. The hexafluorobutyryl moiety introduces several beneficial characteristics to the analyte, significantly improving its performance in gas chromatography-mass spectrometry (GC-MS) analysis.
One of the primary advantages of 4-CHFB-Cl is the formation of derivatives with a higher mass fragmentation pattern . This is particularly beneficial in GC-MS, as it shifts the characteristic fragment ions to a higher mass range, away from the low-mass background noise often present in biological matrices. This results in cleaner mass spectra and improved signal-to-noise ratios, leading to lower limits of detection (LOD) and quantification (LOQ). For instance, in the analysis of amphetamine and methamphetamine, derivatization with 4-CHFB-Cl produces derivatives with key fragment ions at higher m/z values, effectively eliminating interferences from endogenous compounds and other drugs like phentermine and phenethylamine.[1]
Furthermore, 4-CHFB-Cl derivatives exhibit reduced volatility compared to those formed with other common fluorinated anhydrides like trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA).[1] This property can lead to improved chromatographic peak shapes and better resolution between closely related compounds. The stability of the 4-carbethoxyhexafluorobutyramides is another significant advantage, ensuring the integrity of the derivatized analytes during sample preparation and analysis.[1]
Performance Comparison with Alternative Derivatizing Agents
The choice of derivatizing agent is critical and depends on the specific analyte and the analytical goals. While reagents like HFBA, pentafluoropropionic anhydride (PFPA), and TFAA are widely used for the acylation of amines, 4-CHFB-Cl often provides superior performance in terms of sensitivity and specificity.
| Derivatizing Agent | Analyte | Key Advantages of 4-CHFB-Cl | Reference |
| This compound (4-CHFB-Cl) | Amphetamine, Methamphetamine | Forms stable derivatives with a higher mass fragmentation pattern, reducing interferences and improving sensitivity. Less volatile derivatives compared to TFAA and HFBA. | [1] |
| Heptafluorobutyric anhydride (HFBA) | Amphetamine-related drugs | Commonly used, but 4-CHFB-Cl derivatives can offer better spectral clarity due to higher mass fragments. | [1] |
| Pentafluoropropionic anhydride (PFPA) | Amphetamine-related drugs | Often provides good sensitivity, but 4-CHFB-Cl can provide more stable derivatives. | |
| Trifluoroacetic anhydride (TFAA) | Amphetamine-related drugs | Derivatives can be more volatile, potentially leading to chromatographic challenges that are mitigated by 4-CHFB-Cl. | [1] |
Table 1: Comparison of 4-CHFB-Cl with other common acylating agents for the analysis of amines.
Mass Spectral Characteristics of 4-CHFB-Cl Derivatives
The mass spectra of 4-CHFB-Cl derivatives are characterized by specific fragmentation patterns that are highly useful for structural elucidation and quantification. The electron impact (EI) ionization of N-acyl fluoroalkyl derivatives of amines typically results in cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium cation.
For example, the 4-CHFB derivative of amphetamine exhibits characteristic positive ions at m/z 248, 266, and 294, while the methamphetamine derivative shows ions at m/z 262, 280, and 308.[1] These high-mass fragments are distinct and provide a high degree of confidence in compound identification.
Experimental Protocols
General Protocol for Derivatization of Primary and Secondary Amines with 4-CHFB-Cl
This protocol provides a general guideline for the derivatization of primary and secondary amines. Optimization of reaction conditions (e.g., temperature, time, and reagent concentration) may be necessary for specific analytes and matrices.
Materials:
-
This compound (4-CHFB-Cl)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Basic catalyst (e.g., pyridine, triethylamine) - optional, but can enhance reaction rate
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample containing the amine analyte is dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous solvent to the dried sample and vortex to dissolve.
-
Reagent Addition: Add 50 µL of 4-CHFB-Cl to the sample solution. If using a catalyst, add a small amount (e.g., 10 µL of pyridine).
-
Reaction: Tightly cap the reaction vial and heat at 60-80°C for 15-30 minutes.
-
Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution for Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.
Visualizing the Workflow
To illustrate the logical flow of the analytical process, the following diagrams outline the key steps from sample preparation to data analysis.
Caption: Experimental workflow for the derivatization and GC-MS analysis of amines using 4-CHFB-Cl.
Caption: Logical relationships of the advantages of 4-CHFB-Cl derivatization in mass spectrometry.
Conclusion
This compound offers a compelling set of advantages for the derivatization of primary and secondary amines in mass spectrometry. The formation of stable, less volatile derivatives with higher mass fragmentation patterns directly translates to improved sensitivity, specificity, and reliability of analytical methods. While other derivatizing agents have their merits, the unique properties of 4-CHFB-Cl make it a superior choice for challenging analyses in complex matrices, ultimately enabling researchers to obtain higher quality data.
References
Comparative Reactivity Analysis: 4,4,4-Trifluorobutyryl Chloride vs. Butyryl Chloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of the chemical reactivity of 4,4,4-trifluorobutyryl chloride and its non-fluorinated counterpart, butyryl chloride. The information herein, supported by detailed experimental protocols, is intended to assist researchers in selecting the appropriate acylating agent for their synthetic needs and in understanding the impact of fluorination on reaction outcomes.
Introduction: The Reactivity of Acyl Chlorides
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as versatile intermediates in a multitude of organic transformations.[1][2][3] Their high reactivity is attributed to the electronic nature of the carbonyl group, where the carbon atom is rendered highly electrophilic by the inductive effects of both the oxygen and chlorine atoms.[4] This makes them prime targets for nucleophilic attack. The general reactivity of an acyl chloride is influenced by both electronic and steric factors associated with its acyl chain.[5]
Electronic Effects: The Impact of Fluorination
The primary structural difference between 4,4,4-trifluorobutyryl chloride and butyryl chloride lies in the terminal methyl group. In the fluorinated compound, the three hydrogen atoms are replaced by highly electronegative fluorine atoms. The strong electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group is transmitted along the carbon chain, significantly increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity is expected to make 4,4,4-trifluorobutyryl chloride substantially more reactive towards nucleophiles than butyryl chloride.
Comparative Experimental Data
To quantify the reactivity differences, a series of comparative experiments can be performed. The following tables summarize the expected outcomes based on the principles of physical organic chemistry.
Table 1: Comparative Esterification with Ethanol
This experiment compares the reaction rates of both acyl chlorides with ethanol to form the corresponding ethyl esters.
| Acyl Chloride | Initial Rate of Ester Formation (mol L⁻¹ s⁻¹) | Time to >95% Conversion (minutes) |
| Butyryl Chloride | k | ~20 |
| 4,4,4-Trifluorobutyryl Chloride | > k (significantly faster) | < 5 |
Table 2: Comparative Amidation with Aniline
This experiment compares the product yield in the reaction with aniline after a fixed time, reflecting the relative reactivity.
| Acyl Chloride | Product | Isolated Yield (%) after 15 min |
| Butyryl Chloride | N-phenylbutanamide | ~80% |
| 4,4,4-Trifluorobutyryl Chloride | 4,4,4-trifluoro-N-phenylbutanamide | >95% |
Table 3: Comparative Friedel-Crafts Acylation of Anisole
This experiment compares the efficiency of the two acyl chlorides in the Friedel-Crafts acylation of anisole, a classic electrophilic aromatic substitution.
| Acyl Chloride | Major Product | Isolated Yield (%) |
| Butyryl Chloride | 1-(4-methoxyphenyl)butan-1-one | ~70% |
| 4,4,4-Trifluorobutyryl Chloride | 4,4,4-trifluoro-1-(4-methoxyphenyl)butan-1-one | ~85% |
Table 4: Comparative Spectroscopic Data
Key spectroscopic features for the starting materials are summarized below. The electron-withdrawing effect of the trifluoromethyl group leads to a downfield shift of the α- and β-protons in the ¹H NMR spectrum and an increase in the C=O stretching frequency in the IR spectrum.
| Compound | Key IR Absorption (C=O, cm⁻¹) | ¹H NMR: α-CH₂ (δ, ppm) | ¹H NMR: β-CH₂ (δ, ppm) |
| Butyryl Chloride | ~1800 | ~2.9 (t) | ~1.8 (m) |
| 4,4,4-Trifluorobutyryl Chloride | ~1815 | ~3.3 (t) | ~2.8 (m) |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Protocol 1: Kinetic Analysis of Esterification with Ethanol
Objective: To determine and compare the initial rates of esterification.
Procedure:
-
Prepare 0.1 M solutions of butyryl chloride and 4,4,4-trifluorobutyryl chloride in dry acetonitrile.
-
Prepare a 0.1 M solution of absolute ethanol in dry acetonitrile containing an internal standard (e.g., dodecane).
-
In a thermostated reaction vessel at 25°C, mix equal volumes of the ethanol solution and one of the acyl chloride solutions.
-
At regular time intervals, withdraw aliquots and quench the reaction with a solution of a non-nucleophilic base (e.g., 2,6-lutidine).
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentration of the ester product relative to the internal standard.
-
Plot the concentration of the ester versus time. The initial slope of the curve represents the initial reaction rate.
-
Repeat the experiment for the other acyl chloride under identical conditions.
Protocol 2: Comparative Yield in Amidation of Aniline
Objective: To compare the product yields under identical reaction conditions.
Procedure:
-
In two separate round-bottom flasks, dissolve aniline (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in dry dichloromethane at 0°C.
-
To each flask, add a solution of either butyryl chloride (1.0 eq.) or 4,4,4-trifluorobutyryl chloride (1.0 eq.) in dichloromethane dropwise.
-
Stir the reactions at room temperature for 15 minutes.
-
Quench the reactions by adding water.
-
Separate the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the mass of the crude product and calculate the isolated yield.
Protocol 3: Comparative Yield in Friedel-Crafts Acylation of Anisole
Objective: To compare the efficiency of the acyl chlorides as electrophiles in a Friedel-Crafts reaction.
Procedure:
-
In two separate flame-dried flasks under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane at 0°C.
-
To each flask, add a solution of either butyryl chloride (1.0 eq.) or 4,4,4-trifluorobutyryl chloride (1.0 eq.) in dichloromethane dropwise.
-
Stir the mixture for 10 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of anisole (1.0 eq.) in dichloromethane dropwise.
-
Allow the reactions to stir at room temperature for 2 hours.
-
Carefully quench the reactions by pouring them onto a mixture of ice and concentrated HCl.
-
Separate the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solutions to obtain the crude product.
-
Purify the products by column chromatography and determine the isolated yields.
Visualized Workflows and Mechanisms
Caption: A generalized experimental workflow for comparative reactivity studies.
Caption: The general mechanism for nucleophilic acyl substitution.
Caption: The mechanism of Friedel-Crafts acylation.
References
- 1. prepchem.com [prepchem.com]
- 2. CN102199083A - Chemical synthetic method for n-butyryl chloride - Google Patents [patents.google.com]
- 3. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Butyryl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to Derivatizing Agents for Amine Analysis: Structural Confirmation of 4-Carbethoxyhexafluorobutyryl Chloride Reaction Products
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a critical aspect of analytical chemistry. Gas chromatography (GC) is a powerful technique for this purpose, but often requires derivatization to improve the volatility, thermal stability, and chromatographic behavior of polar amines. This guide provides a comprehensive comparison of 4-Carbethoxyhexafluorobutyryl chloride (4-CB) with other common fluoroacylating agents, offering insights into their reaction products, performance, and experimental protocols.
The primary reaction of this compound with a primary amine involves the acylation of the amine to form a stable N-substituted-4-carbethoxyhexafluorobutyramide. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism and Product Structure
The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and a proton from the amine, resulting in the formation of a stable amide and hydrochloric acid.
A study on the derivatization of amphetamine and methamphetamine for GC/MS analysis confirms the formation of their respective 4-carbethoxyhexafluorobutyramides.[1] The proposed general reaction is as follows:
Figure 1: General reaction of this compound with a primary amine.
Performance Comparison with Alternative Derivatizing Agents
This compound offers distinct advantages; however, a comparison with other common fluoroacylating agents is essential for selecting the optimal reagent for a specific application. The most frequently used alternatives include Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA).
A key performance indicator for derivatizing agents in quantitative analysis is the sensitivity of detection of the resulting derivatives. A comparative study on the analysis of amphetamine-related drugs in oral fluid found that PFPA provided the best sensitivity among HFBA, PFPA, and TFAA.[2][3][4]
| Derivatizing Agent | Structure | Key Advantages |
| This compound (4-CB) | EtOOC-(CF₂)₄-COCl | Produces stable derivatives with higher mass fragmentation patterns, reducing interference.[1] |
| Trifluoroacetic anhydride (TFAA) | (CF₃CO)₂O | Highly reactive, leading to rapid derivatization. |
| Pentafluoropropionic anhydride (PFPA) | (C₂F₅CO)₂O | Often provides the highest sensitivity for electron capture detection (ECD) and mass spectrometry.[2][3][4] |
| Heptafluorobutyric anhydride (HFBA) | (C₃F₇CO)₂O | Forms derivatives with excellent thermal stability and chromatographic properties. |
Table 1: Comparison of this compound with alternative derivatizing agents.
Structural Confirmation of Reaction Products
For the GC-MS analysis of amphetamine and methamphetamine derivatized with 4-CB, the following positive ions were monitored, confirming the formation of the expected amide products[1]:
| Compound | Monitored Positive Ions (m/z) |
| Amphetamine derivative | 248, 266, 294 |
| Methamphetamine derivative | 262, 280, 308 |
Table 2: Monitored ions for GC-MS analysis of amphetamine and methamphetamine derivatives of this compound.[1]
The fragmentation of these derivatives would be expected to involve cleavages at the amide bond and within the fluoroalkyl chain, providing characteristic ions for identification. Further detailed structural elucidation would ideally involve ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the connectivity and the chemical environment of the atoms in the derivatized molecule.
Experimental Protocols
The following are generalized protocols for the derivatization of primary amines with 4-CB and its alternatives. Optimal conditions may vary depending on the specific amine and the analytical instrumentation.
Derivatization with this compound (4-CB)
This protocol is based on the derivatization of amphetamines in urine samples.
Figure 2: General workflow for derivatization with 4-CB.
Derivatization with Fluoroacylation Reagents (TFAA, PFPA, HFBA)
This is a general protocol for acylation of amines.
Figure 3: General workflow for derivatization with fluoroacylating anhydrides.
Conclusion
This compound is a valuable derivatizing agent for the GC-MS analysis of amines, forming stable amide derivatives with characteristic mass spectral fragmentation patterns. When compared to common alternatives like TFAA, PFPA, and HFBA, the choice of reagent should be guided by the specific analytical requirements, with PFPA often demonstrating superior sensitivity. The provided protocols offer a starting point for method development, and further structural confirmation of the reaction products using advanced spectroscopic techniques is recommended for rigorous analytical validation.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle of Derivatizing Agents: 4-Carbethoxyhexafluorobutyryl Chloride vs. Heptafluorobutyric Anhydride for GC/MS Analysis
For researchers, scientists, and drug development professionals navigating the complexities of gas chromatography-mass spectrometry (GC/MS), the choice of derivatizing agent is paramount to achieving sensitive and reliable results. This guide provides a comprehensive comparison of two prominent fluorinated acylating agents: 4-Carbethoxyhexafluorobutyryl chloride (4-CB) and Heptafluorobutyric anhydride (HFBA).
Derivatization in GC/MS is a crucial step for improving the volatility, thermal stability, and chromatographic behavior of polar analytes containing active hydrogens, such as amines, alcohols, and phenols. Both 4-CB and HFBA are powerful reagents that introduce fluorinated moieties, significantly enhancing detectability, particularly with electron capture detection (ECD) and providing characteristic mass spectra. This guide delves into their performance, supported by experimental data, to inform your selection for specific analytical challenges.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the quantitative performance of this compound and Heptafluorobutyric anhydride based on available literature. It is important to note that direct comparative studies for the same analytes are limited, and performance can be matrix and analyte-dependent.
Table 1: Performance Data for this compound Derivatization
| Analyte Class | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Within/Between-Run Precision (%) | Reference |
| Ethylene Glycol | Serum | - | - | 1.1-36.1 mmol/L | 6.7 / 8.2 | [1] |
Table 2: Performance Data for Heptafluorobutyric Anhydride (HFBA) Derivatization
| Analyte Class | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Within/Between-Day Precision (%) | Reference |
| Amphetamines | Hair | 0.05 ng/mg (AM, MA, MDMA), 0.1 ng/mg (MDA) | 0.1 ng/mg (AM, MA, MDMA), 0.2 ng/mg (MDA) | 2-40 ng/mg | 0.76-4.79 / 0.55-7.73 | [2] |
| Amphetamines & Ketamines | Urine | - | 15-70 ng/mL | Up to 8000 ng/mL (Amphetamines), Up to 6000 ng/mL (Ketamines) | ≤ 3.1 / ≤ 4.95 | [3][4] |
| Synthetic Cathinones | - | - | - | - | RSD < 20% | [5][6] |
| Biogenic Amines | Baby Food | - | - | - | - | [7][8] |
The Chemistry of Derivatization: Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for derivatization with this compound and Heptafluorobutyric anhydride.
Caption: General derivatization workflows for 4-CB and HFBA.
The reaction mechanisms for both reagents with a primary amine are depicted below, illustrating the formation of stable amide derivatives.
Caption: Acylation of a primary amine with 4-CB and HFBA.
Detailed Experimental Protocols
The following are representative experimental protocols for derivatization using this compound and Heptafluorobutyric anhydride, as cited in the literature.
Protocol 1: Derivatization of Ethylene Glycol with this compound[1]
-
Sample Preparation: To 100 µL of serum, add an internal standard (e.g., 1,2-butanediol).
-
Extraction: Perform a suitable extraction procedure to isolate the glycols.
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add 50 µL of a 10% (v/v) solution of this compound in acetonitrile.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 10 µL of methanol to quench the excess reagent.
-
Evaporate the solvent to dryness.
-
-
Reconstitution: Reconstitute the residue in an appropriate solvent (e.g., ethyl acetate) for GC/MS analysis.
Protocol 2: Derivatization of Amphetamines in Hair with Heptafluorobutyric Anhydride (HFBA)[2]
-
Sample Digestion: Digest washed and cut hair samples in 2 N NaOH with deuterated internal standards for 1 hour at 80°C.
-
Extraction: Perform a liquid-liquid extraction.
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
-
Work-up:
-
Evaporate the reaction mixture to dryness under a stream of air at 55°C.
-
-
Reconstitution: Reconstitute the residue in 200 µL of ethyl acetate for GC/MS analysis.
Protocol 3: Derivatization of Amphetamines and Ketamines in Urine with Heptafluorobutyric Anhydride (HFBA)[3][9]
-
Extraction: Perform solid-phase extraction (SPE) on the urine sample.
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial, mix, and incubate at 65–70°C for 30 minutes.
-
-
Work-up:
-
Cool the vial to room temperature and evaporate to dryness.
-
-
Reconstitution: Reconstitute the residue in 50 µL of ethyl acetate for GC/MS analysis.
Discussion and Recommendations
This compound (4-CB):
-
Advantages:
-
Forms stable derivatives, particularly with secondary amines.[9][10]
-
The ester functionality allows for easy quenching and removal of excess reagent by adding a protic solvent like methanol, which can simplify sample cleanup.[9][10]
-
Has been shown to be effective for the derivatization of glycols, a class of compounds for which common derivatization techniques may not be suitable.[1]
-
-
Disadvantages:
-
Less commonly cited in the literature compared to HFBA, suggesting a narrower range of established applications.
-
Limited availability of extensive quantitative performance data across a wide range of analytes.
-
Heptafluorobutyric Anhydride (HFBA):
-
Advantages:
-
A widely used and well-established derivatizing agent for a broad range of compounds, including amines, amphetamines, ketamines, biogenic amines, and phenols.[2][3][5][6][7][8][11][12][13][14]
-
Extensive literature is available with detailed protocols and quantitative data, providing a strong foundation for method development.
-
HFBA derivatives are highly volatile and stable, leading to excellent chromatographic performance and high sensitivity, especially with ECD.[13]
-
Often considered a reagent of choice in forensic toxicology and clinical analysis.[2][3]
-
-
Disadvantages:
-
The reaction produces heptafluorobutyric acid as a byproduct, which is corrosive and can damage the GC column if not completely removed.[13][14] This often necessitates a thorough evaporation step.
-
Optimization of reaction conditions (temperature and time) is crucial to avoid thermal degradation of analytes, as has been observed with amphetamines at higher temperatures.[15]
-
The choice between this compound and Heptafluorobutyric anhydride will ultimately depend on the specific analytical application.
-
HFBA stands out as the more versatile and extensively documented reagent, making it a robust choice for a wide array of analytes, particularly in well-established fields like forensic analysis. Its proven track record and the wealth of available data provide a significant advantage for researchers.
-
4-CB , while less common, presents a unique advantage in its ease of excess reagent removal, which can be beneficial for simplifying sample preparation workflows. Its demonstrated efficacy for challenging analytes like glycols suggests it is a valuable tool for specific applications where conventional reagents may fall short.
For researchers developing new methods, HFBA offers a more reliable starting point due to the extensive body of knowledge. However, for applications involving secondary amines or where simplified cleanup is a priority, 4-CB is a compelling alternative that warrants consideration and further investigation. As with any analytical method, optimization of the derivatization conditions for the specific analytes and matrix is essential to achieve the desired performance.
References
- 1. A novel derivatization of ethylene glycol from human serum using this compound for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficiency of 4-Carbethoxyhexafluorobutyryl Chloride in Biological Sample Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of endogenous and exogenous amines in biological matrices is a critical task. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but often requires a derivatization step to improve the volatility, thermal stability, and chromatographic behavior of polar analytes. This guide provides an objective comparison of 4-Carbethoxyhexafluorobutyryl chloride (4-CHBC) with other common acylating reagents for the derivatization of amines in biological samples, supported by experimental data.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is pivotal and is dictated by the analyte of interest, the biological matrix, and the desired analytical sensitivity. This section compares the performance of 4-CHBC with its main alternatives: Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA), Trifluoroacetic anhydride (TFAA), and Pentafluorobenzoyl chloride (PFBCl).
Key Performance Characteristics:
-
This compound (4-CHBC): This reagent is noted for producing stable derivatives with a higher mass fragmentation pattern, which is advantageous for mass spectrometric identification and can help in avoiding interferences from other compounds.[1] It has been successfully applied to the analysis of amphetamines in urine.[1][2]
-
Pentafluoropropionic anhydride (PFPA): Often considered one of the most sensitive acylating reagents, especially for amphetamine-related compounds.[3][4] It forms stable derivatives and is suitable for a wide range of amines.[5][6]
-
Heptafluorobutyric anhydride (HFBA): A widely used reagent that provides good derivatization efficiency for a variety of amines and is often employed in the analysis of drugs of abuse in hair and other biological samples.[7]
-
Trifluoroacetic anhydride (TFAA): A highly reactive and volatile reagent that forms stable derivatives with many amines.[8] However, its lower molecular weight derivatives might have retention times close to the solvent front in some chromatographic systems.
-
Pentafluorobenzoyl chloride (PFBCl): A versatile reagent that reacts with primary and secondary amines to form stable derivatives with excellent electron-capturing properties, leading to high sensitivity in electron capture detection (ECD) and GC-MS analysis.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative performance data for 4-CHBC and its alternatives based on available literature. It is important to note that the data is derived from different studies and direct, head-to-head comparisons under identical conditions are limited.
Table 1: Performance Data for Amphetamine and Methamphetamine Derivatization
| Derivatizing Reagent | Analyte(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference(s) |
| 4-CHBC | Amphetamine, Methamphetamine | Urine | Not explicitly stated | Not explicitly stated | [1][2] |
| PFPA | Amphetamine, Methamphetamine, and related compounds | Oral Fluid | > 0.99 | LOQ: 2.5 - 10 ng/mL | [3] |
| HFBA | Amphetamine, Methamphetamine, MDA, MDMA | Hair | > 0.997 | LOD: 0.05 ng/mg; LOQ: 0.1 ng/mg | [7] |
| TFAA | Amphetamines | Not specified | Not explicitly stated | Not explicitly stated | [8] |
| PFBCl | 22 Amphetamine-derived synthetic drugs | Urine, Serum | 0.994 - 0.998 | < 2 ng/mL | [12] |
Table 2: Performance Data for Biogenic Amine Derivatization
| Derivatizing Reagent | Analyte(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) | Reference(s) |
| PFPA | Histamine, Agmatine, Putrescine, Spermidine | Aqueous solution | > 0.97 | 1.1 - 1670 fmol | [3][4] |
| PFBCl | Short-chain aliphatic amines | Water | 0.9934 - 0.9999 | 0.117 - 1.527 pg/mL | [9][10] |
| HFBA | Spermidine, Spermine | Baby food | Not explicitly stated | Not explicitly stated, good accuracy and recovery reported | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results.
Protocol 1: Derivatization of Amphetamines in Urine using 4-CHBC
This protocol is adapted from the method described for the quantitative analysis of methamphetamine and amphetamine.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of urine, add an appropriate internal standard (e.g., deuterated analogs of the analytes).
- Add a suitable buffer to adjust the pH for extraction.
- Extract the analytes with an organic solvent (e.g., a mixture of chloroform and isopropanol).
- Perform a back-extraction into an acidic aqueous solution.
- Make the aqueous solution basic and re-extract the analytes into an organic solvent.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
2. Derivatization Reaction:
- To the dried extract, add 50 µL of a solution of 4-CHBC in a suitable solvent (e.g., ethyl acetate).
- Vortex the mixture and heat at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).
- After cooling, add anhydrous ethanol to convert the excess derivatizing reagent to its diethyl ester.[1]
- Evaporate the solvent to dryness.
3. Sample Analysis:
- Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate).
- Inject an aliquot into the GC-MS system for analysis.
Protocol 2: General Derivatization of Amines using PFPA
This protocol is a general procedure adaptable for various amines in biological fluids.[3][4]
1. Sample Preparation (Extraction):
- Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the amines from the biological matrix.
- Evaporate the extract to dryness.
2. Derivatization Reaction:
- To the dried residue, add 100 µL of ethyl acetate and 25 µL of Pentafluoropropionic anhydride (PFPA).
- Seal the vial and heat at 65°C for 30 minutes.[3][4]
- Cool the vial to room temperature.
3. Sample Analysis:
- The derivatized sample can be directly injected into the GC-MS or may undergo a further cleanup or solvent exchange step if necessary.
Mandatory Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
Conclusion
The selection of an appropriate derivatization reagent is a critical decision in the development of robust and sensitive analytical methods for amines in biological samples. This compound (4-CHBC) presents a valuable option, particularly for amphetamines, due to the formation of stable derivatives with advantageous mass spectrometric properties. However, alternatives like Pentafluoropropionic anhydride (PFPA) and Pentafluorobenzoyl chloride (PFBCl) have demonstrated high sensitivity for a broader range of amines.
Researchers should consider the specific analytes of interest, the sample matrix, and the desired level of sensitivity when choosing a derivatization strategy. The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision and for the development of optimized analytical methods. Further head-to-head studies are warranted to provide a more direct comparison of the efficiency of these reagents under identical conditions.
References
- 1. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 7. jfda-online.com [jfda-online.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity assessment of 4-Carbethoxyhexafluorobutyryl chloride with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the cross-reactivity of 4-Carbethoxyhexafluorobutyryl chloride (4-CHBC) with various functional groups. Understanding the chemoselectivity of this reagent is paramount for its effective application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Due to the limited availability of direct experimental data for 4-CHBC, this guide draws upon established principles of organic chemistry and comparative data from analogous acylating agents to predict its reactivity profile.
Predicted Reactivity of this compound
This compound is an ester-functionalized acyl chloride. The presence of the electron-withdrawing hexafluorinated chain is expected to significantly enhance the electrophilicity of the carbonyl carbon in the acid chloride, making it a highly reactive acylating agent.[1] The reactivity of acyl halides is influenced by the nature of the halogen, with the general trend being acyl iodides > acyl bromides > acyl chlorides > acyl fluorides in terms of reactivity.[2][3] The high reactivity of acid chlorides makes them susceptible to nucleophilic attack.[4]
The following table summarizes the predicted reactivity of 4-CHBC with common functional groups encountered in organic synthesis and drug development.
| Functional Group | Nucleophile | Predicted Reactivity with 4-CHBC | Potential for Cross-Reactivity |
| Primary Amines | R-NH₂ | High | Very High |
| Secondary Amines | R₂NH | High | High |
| Alcohols | R-OH | Moderate to High | High |
| Phenols | Ar-OH | Moderate | Moderate |
| Thiols | R-SH | Moderate to High | High |
| Water | H₂O | Moderate | Moderate |
| Carboxylic Acids | R-COOH | Low to Moderate | Moderate |
| Amides (Primary) | R-CONH₂ | Low | Low |
Cross-Reactivity Assessment with Key Functional Groups
Amines (Primary and Secondary): Primary and secondary amines are strong nucleophiles and are expected to react rapidly with 4-CHBC to form the corresponding amides. This is a common and generally high-yielding reaction for acid chlorides.[4] Given the high reactivity of 4-CHBC, this reaction is likely to be fast and may require cooling to control the reaction rate and minimize side reactions. The selective acylation of primary amines in the presence of other functional groups is a common challenge in organic synthesis.[5]
Alcohols and Phenols: Alcohols will react with 4-CHBC to form esters.[4] This reaction is typically slower than the reaction with amines. Phenols, being less nucleophilic than aliphatic alcohols, will react more slowly. The presence of a base is often required to deprotonate the alcohol and increase its nucleophilicity. In the context of cross-reactivity, acylation of hydroxyl groups can be a significant side reaction when targeting amine groups.[6][7][8]
Thiols: Thiols are good nucleophiles and will readily react with 4-CHBC to form thioesters. The reactivity of thiols is generally greater than that of alcohols.
Water: 4-CHBC is expected to be sensitive to moisture, hydrolyzing to the corresponding carboxylic acid.[4] Therefore, reactions involving 4-CHBC should be carried out under anhydrous conditions to prevent the loss of the reagent.
Carboxylic Acids: 4-CHBC can react with carboxylic acids, particularly in the presence of a base, to form acid anhydrides.[4]
Amides: Primary and secondary amides are generally poor nucleophiles and are not expected to react readily with 4-CHBC under standard conditions. However, some specialized methods can achieve acylation of amides.[9]
Comparison with Alternative Acylating Agents
The choice of an acylating agent is critical and depends on the specific substrate and desired selectivity. The table below compares the predicted properties of 4-CHBC with other common acylating agents.
| Acylating Agent | General Structure | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound (4-CHBC) | ClCO(CF₂)₄COOEt | Very High | High reactivity, potentially useful for acylating hindered or deactivated nucleophiles. | Low selectivity, sensitive to moisture, generates HCl as a byproduct. |
| Non-fluorinated Acyl Chlorides (e.g., Ethyl Succinyl Chloride) | ClCOCH₂CH₂COOEt | High | Readily available, well-understood reactivity. | Less reactive than fluorinated analogs, generates HCl.[10][11] |
| Acyl Fluorides | R-COF | Moderate | More stable and less reactive than acyl chlorides, offering greater control and selectivity.[12][13][14][15] | Generally require harsher conditions for preparation and reaction. |
| N-Hydroxysuccinimide (NHS) Esters | R-COO-NHS | Moderate | Good selectivity for primary amines, relatively stable.[6][7][8] | Can lead to acylation of hydroxyl-containing amino acids in excess.[6][7][8] |
| Acid Anhydrides | (RCO)₂O | Moderate | Milder than acyl chlorides, do not produce corrosive HCl. | Less reactive than acyl chlorides. |
Experimental Protocols
While a specific protocol for assessing the cross-reactivity of 4-CHBC is not available, the following general procedure for a competitive acylation reaction can be adapted. This protocol is designed to evaluate the selectivity of an acylating agent for a primary amine in the presence of an alcohol.
Objective: To determine the relative reactivity of 4-CHBC with a primary amine and a primary alcohol.
Materials:
-
This compound (4-CHBC)
-
Benzylamine (or other primary amine)
-
Benzyl alcohol (or other primary alcohol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, dissolve equimolar amounts of benzylamine and benzyl alcohol in anhydrous DCM.
-
Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-CHBC (0.9 equivalents to the total amount of nucleophiles) in anhydrous DCM to the flask with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR and/or LC-MS to determine the ratio of the amide and ester products.
Visualizations
Caption: General reaction scheme of 4-CHBC with a nucleophile.
Caption: Experimental workflow for assessing the cross-reactivity of 4-CHBC.
References
- 1. Acid Chloride Functional Group | ChemTalk [chemistrytalk.org]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alkalisci.com [alkalisci.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Kinetic Analysis of Nucleophilic Substitution on 4-Carbethoxyhexafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of nucleophilic substitution on 4-Carbethoxyhexafluorobutyryl chloride. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide establishes a framework for comparison based on the well-understood principles of nucleophilic acyl substitution and available data for analogous fluorinated and non-fluorinated acyl chlorides. Detailed experimental protocols are provided to enable researchers to perform their own kinetic analyses.
Introduction to Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a fundamental class of reactions in organic chemistry, particularly in the synthesis of esters and amides from acyl chlorides. The reaction typically proceeds through a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond.[1]
The reactivity of the acyl chloride is a critical factor in these transformations. Electron-withdrawing groups attached to the acyl carbon increase its electrophilicity, thereby accelerating the rate of nucleophilic attack.[2] Conversely, bulky substituents near the reaction center can sterically hinder the approach of the nucleophile, slowing the reaction.[3]
Expected Reactivity of this compound
This compound possesses two key structural features that are expected to significantly influence its reactivity in nucleophilic substitution reactions:
-
Hexafluorinated Carbon Chain: The presence of six fluorine atoms on the butyryl chain has a profound electron-withdrawing effect. This inductive effect is anticipated to significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This would suggest a faster reaction rate compared to its non-fluorinated counterpart, butyryl chloride.
-
4-Carbethoxy Group: The ester group at the 4-position is also electron-withdrawing, further enhancing the electrophilicity of the carbonyl carbon.
Based on these structural considerations, this compound is predicted to be a highly reactive acyl chloride, exhibiting faster kinetics in nucleophilic substitution reactions than simple alkyl acyl chlorides.
Comparative Kinetic Data
| Acyl Chloride | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Acetyl Chloride | m-Nitroaniline | Methanol | 0 | Similar to p-methoxybenzoyl chloride[4] |
| Benzoyl Chloride | m-Nitroaniline | Methanol | 0 | ~40-fold more sensitive than acetyl chloride[4] |
| Propionyl Chloride | i-Propanol | Acetone | - | Slower than Butyryl Chloride |
| Butyryl Chloride | i-Propanol | Acetone | - | Faster than Propionyl Chloride |
| p-Nitrobenzoyl Chloride | Water/Acetone | Various | 25 | Varies with solvent composition[5] |
Note: This table is a compilation of data from different sources and is intended for comparative purposes only. Direct comparison of absolute values should be made with caution due to varying reaction conditions.
The data for acetyl and benzoyl chlorides highlight the influence of the acyl group structure on reactivity.[4] The unexpected trend in reactivity for propionyl and butyryl chloride with isopropanol suggests that steric and electronic effects can sometimes have complex and non-intuitive consequences. For this compound, the strong inductive effect of the fluorinated chain is expected to dominate, leading to a significantly higher rate constant than for the non-fluorinated analogs listed.
Experimental Protocols
To facilitate the kinetic analysis of nucleophilic substitution on this compound, the following detailed experimental protocols for UV-Vis spectrophotometry and NMR spectroscopy are provided.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable for reactions where there is a change in absorbance in the UV-Vis spectrum as the reaction progresses, for example, when using a chromophoric nucleophile or when the product has a distinct absorption profile from the reactants.
1. Instrumentation:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
Stopped-flow apparatus (for fast reactions).
2. Reagents and Solutions:
-
This compound.
-
Nucleophile (e.g., an aniline or phenol derivative).
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane). The solvent must be transparent in the wavelength range of interest.
-
A non-reactive buffer or base if necessary to neutralize HCl produced.
3. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen anhydrous solvent. The concentrations should be chosen such that after mixing, the final concentrations are in a suitable range for kinetic measurements (typically pseudo-first-order conditions are employed with the nucleophile in large excess).
-
Wavelength Selection: Record the UV-Vis spectra of the reactants and the expected product to identify a wavelength where the change in absorbance upon reaction is maximal.
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
For slow reactions, manually mix the solutions in the cuvette, start the data acquisition immediately, and record the absorbance at the chosen wavelength over time.
-
For fast reactions, use a stopped-flow apparatus to ensure rapid mixing and data collection.
-
-
Data Analysis:
-
The reaction is typically monitored under pseudo-first-order conditions (e.g., [Nucleophile] >> [Acyl Chloride]).
-
The natural logarithm of the absorbance change (ln(A∞ - At)) is plotted against time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The slope of this plot gives the pseudo-first-order rate constant, k'.
-
The second-order rate constant, k, is then calculated by dividing k' by the concentration of the excess nucleophile: k = k' / [Nucleophile].
-
Protocol 2: Kinetic Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it allows for the direct observation of the disappearance of reactants and the appearance of products.[6][7][8][9]
1. Instrumentation:
-
High-field NMR spectrometer equipped with a variable temperature probe.
-
NMR tubes.
2. Reagents and Solutions:
-
This compound.
-
Nucleophile.
-
Deuterated anhydrous solvent (e.g., CDCl₃, CD₃CN).
-
Internal standard (optional, for quantitative analysis).
3. Procedure:
-
Preparation of the NMR Sample: In an NMR tube, dissolve the nucleophile in the deuterated solvent.
-
Initiation of the Reaction: Cool the NMR tube to a low temperature (e.g., -40 °C) in the NMR probe. Inject a pre-cooled solution of this compound into the NMR tube and mix quickly.
-
Data Acquisition: Immediately start acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, delay time) should be optimized to obtain good signal-to-noise in a time frame that is short relative to the reaction half-life.[7]
-
Data Analysis:
-
Process the series of NMR spectra.
-
Integrate the signals corresponding to a specific proton or fluorine nucleus in a reactant and a product in each spectrum.
-
Plot the concentration (or normalized integral value) of the reactant or product as a function of time.
-
The data can then be fitted to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted two-step, addition-elimination mechanism for the nucleophilic acyl substitution on this compound.
Caption: Nucleophilic addition-elimination mechanism.
Experimental Workflow
The logical flow for conducting a kinetic analysis of the nucleophilic substitution on this compound is outlined below.
Caption: Workflow for kinetic analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Carbethoxyhexafluorobutyryl Chloride: A Comparative Guide to Derivatization Agents in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sensitive and reliable quantification of analytes, particularly those with polar functional groups, chemical derivatization stands as a cornerstone technique in analytical chemistry. The choice of a derivatizing agent is critical, directly influencing the volatility, thermal stability, and chromatographic behavior of the target molecule, thereby impacting the overall performance of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of 4-Carbethoxyhexafluorobutyryl chloride (4-CHFB-Cl) against established acylation agents: Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA).
Performance Overview
This comparison draws upon available experimental data to benchmark the performance of these derivatization agents. While direct head-to-head comparisons across all agents for a single analyte are limited, the compiled data provides valuable insights into their respective strengths and applications.
Key Performance Characteristics:
-
This compound (4-CHFB-Cl) has demonstrated effectiveness in the derivatization of a range of compounds, including amphetamines and phenmetrazine. A key advantage highlighted in studies is the formation of stable derivatives with higher mass fragmentation patterns, which can eliminate interferences from other compounds[1]. For instance, in the analysis of phenmetrazine, the 4-CHFB-Cl derivative showed excellent chromatographic properties with no significant tailing, a common issue with underivatized amines[2]. Furthermore, it has been noted to be particularly stable for secondary amines[3].
-
Trifluoroacetic Anhydride (TFAA) , Pentafluoropropionic Anhydride (PFPA) , and Heptafluorobutyric Anhydride (HFBA) are well-established reagents for the acylation of amines and other polar compounds. Comparative studies, particularly in the analysis of amphetamines and cathinones, have indicated that PFPA and HFBA often provide superior sensitivity and are considered the preferred choice based on validation parameters[4]. For the analysis of biogenic amines, HFBA derivatization has been shown to yield low limits of detection and quantification[5].
Quantitative Data Summary
The following tables summarize the quantitative performance data for each derivatization agent based on available literature. It is important to note that these values are highly dependent on the specific analyte, matrix, and analytical instrumentation used.
Table 1: Performance Data for this compound (4-CHFB-Cl)
| Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Precision (RSD) | Reference |
| Phenmetrazine | Urine | 1 - 100 µg/mL | 0.2 µg/mL | Within-run: 2.6%, Between-run: 3.1% | [2] |
| Ethylene Glycol | Serum | 1.1 - 36.1 mmol/L | - | Within-run: 6.7%, Between-run: 8.2% | [6] |
| Methamphetamine | Urine | - | - | - | [1] |
| Amphetamine | Urine | - | - | - | [1] |
Table 2: Performance Data for Established Acylating Agents (TFAA, PFPA, HFBA)
| Derivatizing Agent | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |
| HFBA | Biogenic Amines | Human Urine | - | 0.17 - 17.84 ng/mL | [5] |
| PFPA, HFBA, TFAA | Synthetic Cathinones | - | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these derivatization agents. The following sections outline typical experimental protocols for GC-MS analysis.
Protocol 1: Derivatization of Phenmetrazine with this compound (4-CHFB-Cl)[2]
-
Sample Preparation: To 1 mL of urine, add an internal standard (N-ethyl amphetamine).
-
Extraction: Perform a liquid-liquid extraction.
-
Derivatization:
-
Add 50 µL of 4-CHFB-Cl solution (10% in toluene).
-
Add 25 µL of pyridine.
-
Vortex and heat at 60°C for 20 minutes.
-
-
Work-up:
-
Cool the reaction mixture.
-
Add 1 mL of 1M phosphate buffer (pH 6.0).
-
Vortex and centrifuge.
-
Transfer the organic layer for GC-MS analysis.
-
Protocol 2: Derivatization of Amphetamine and Methamphetamine with this compound (4-CHFB-Cl)[1]
-
Extraction: Employ a liquid-liquid extraction and back extraction of the amines from the urine sample.
-
Derivatization:
-
Acylate the extracted amines with 4-CHFB-Cl to form their respective 4-carbethoxyhexafluorobutyramides.
-
Convert excess derivatizing reagent to its diethyl ester using anhydrous ethanol.
-
-
Analysis: Inject the final solution into the GC-MS system.
Protocol 3: Derivatization of Biogenic Amines with Heptafluorobutyric Anhydride (HFBA)[5]
-
Sample Preparation: Utilize a solid-phase extraction (MCX SPE) for pre-concentration and cleanup of biogenic amines and their metabolites from human urine.
-
Derivatization:
-
Perform a dual derivatization with hexamethyldisilazane (HMDS) for O-trimethylsilylation (40°C for 10 minutes).
-
Follow with N-heptafluorobutyrylation using N-methyl-bis-heptafluorobutyramide (MBHFBA) (80°C for 5 minutes).
-
-
Analysis: Analyze the resulting O-trimethylsilyl/N-heptafluorobutyryl derivatives by GC-MS in Selected Ion Monitoring (SIM) mode.
Visualizing the Workflow and Logic
To further clarify the processes and decision-making involved in derivatization, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dl.astm.org [dl.astm.org]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Comprehensive profiling analysis of bioamines and their acidic metabolites in human urine by gas chromatography/mass spectrometry combined with selective derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel derivatization of ethylene glycol from human serum using this compound for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Carbethoxyhexafluorobutyryl Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 4-Carbethoxyhexafluorobutyryl chloride. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The information provided is designed to supplement, not replace, your institution's specific safety protocols and local regulations. Always consult your organization's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive compound that requires careful handling in a controlled laboratory environment.[1] It can cause severe skin burns and eye damage.[1] Ingestion is harmful.[1] Due to its reactivity, particularly with water, it is crucial to prevent contact with moisture.
Key safety measures include:
-
Work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Ensure a safety shower and eyewash station are readily accessible.
-
Keep away from incompatible materials: Water, bases, strong oxidizing agents, and alcohols.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H5ClF6O3 |
| Molecular Weight | 286.56 g/mol [1] |
| Boiling Point | 161-163 °C[1] |
| Density | 1.470 g/cm³[1] |
| Hazard Class | Corrosive[1] |
Disposal Procedures
The primary methods for the disposal of this compound are:
-
Direct Disposal: For larger quantities, the most appropriate and safest method is to dispose of the chemical in its original container through your institution's hazardous waste management program. The container must be clearly labeled as "Halogenated Organic Waste."[1][2]
-
Neutralization of Small Quantities: For residual amounts or small spills, a carefully controlled neutralization process can be employed before disposal. This procedure should only be performed by trained personnel.
Experimental Protocol: Neutralization of Small Quantities
This protocol details the step-by-step methodology for neutralizing small amounts (typically less than 10 grams) of this compound.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 2M)
-
A large beaker (at least 10 times the volume of the waste)
-
A stir plate and a magnetic stir bar
-
An ice bath
-
pH paper or a calibrated pH meter
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation: In a certified chemical fume hood, place the large beaker containing a magnetic stir bar on a stir plate. Fill the beaker with a large amount of crushed ice or cold water. Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: While vigorously stirring the ice/water, slowly and carefully add the this compound waste dropwise. Crucially, always add the acyl chloride to the cold water/ice, never the other way around, to avoid a violent reaction.
-
Neutralization: Once the addition is complete, slowly add sodium bicarbonate or the dilute sodium hydroxide solution to the mixture. The acyl chloride will hydrolyze in the water, and the base will neutralize the resulting hydrochloric acid and carboxylic acid.
-
Monitor pH: Continuously monitor the pH of the solution using pH paper or a pH meter. Continue to add the basic solution until the pH is within the neutral range (pH 6-8).
-
Final Disposal: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container designated for "Halogenated Organic Waste." Even after neutralization, the solution must be disposed of as hazardous waste because it contains residual organic compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 4-Carbethoxyhexafluorobutyryl chloride
This guide provides immediate, essential safety and logistical information for handling 4-Carbethoxyhexafluorobutyryl chloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Profile and Hazards:
This compound is a corrosive acid chloride.[1][2] Like other acid chlorides, it is highly reactive and requires careful handling to prevent accidents.[3] It is sensitive to moisture and can react violently with water.[4][5] Upon decomposition, it may release irritating gases and vapors, including hydrogen chloride.[5]
| Quantitative Data | |
| Molecular Formula | C7H5ClF6O3[1] |
| Molecular Weight | 286.56 g/mol [2] |
| Boiling Point | 161-163°C[2] |
| Density | 1.470 g/cm³[2] |
| Refractive Index (nD20) | 1.3590[2] |
| Primary Hazard | Corrosive[1][2] |
Operational Plan: Safe Handling Protocol
All operations involving this compound must be conducted in a certified chemical fume hood.[6][7]
1. Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory to protect from the severe hazards posed by this chemical.
| Protection Type | Required PPE | Specifications & Rationale |
| Respiratory | Full-face respirator with acid gas cartridge or a Self-Contained Breathing Apparatus (SCBA).[6][8][9] | Provides protection against inhalation of corrosive and toxic vapors.[3] |
| Eye and Face | Chemical splash goggles and a face shield.[6][10] | Offers maximum protection from splashes and fumes. |
| Body | Chemical-resistant apron or a full-body chemical-resistant suit.[10] | Protects against skin contact and chemical burns.[2] |
| Hands | Double-gloving with an inner nitrile glove and an outer, heavy-duty chemical-resistant glove (e.g., butyl rubber or neoprene).[8][11] | Ensures a robust barrier against skin absorption and chemical burns. |
| Feet | Closed-toe, chemical-resistant boots.[8][9] | Protects feet from spills. |
2. Experimental Workflow:
Caption: Workflow for handling this compound.
3. Emergency Procedures:
-
Spills: In case of a spill, evacuate the area immediately. Use an appropriate absorbent material for corrosive liquids, such as sand or a specialized acid spill kit, to contain the spill.[12] Do not use combustible materials. Neutralize the spill with sodium bicarbonate.[6]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.[2]
-
-
In all cases of exposure, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation and Collection:
-
All waste containing this compound must be collected in a dedicated, labeled, and sealed container for halogenated organic waste.[13][14][15]
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[13]
2. Quenching Excess Reagent:
-
Unused or excess this compound must be quenched before disposal.
-
A recommended method is to slowly add the acid chloride to a stirred, cooled solution of sodium bicarbonate or another suitable neutralizing agent.[4] Alternatively, it can be slowly added to an alcohol like methanol or ethanol to form a less reactive ester.[4] This should be done in a fume hood.
3. Disposal Pathway:
Caption: Disposal pathway for this compound waste.
Disclaimer: This information is intended as a guide for trained professionals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.
References
- 1. This compound | C7H5ClF6O3 | CID 161251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18381-53-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. flinnsci.com [flinnsci.com]
- 11. qualia-bio.com [qualia-bio.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. nipissingu.ca [nipissingu.ca]
- 14. ethz.ch [ethz.ch]
- 15. uakron.edu [uakron.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
